Tos-PEG3-NH-Boc
Description
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Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7S/c1-15-5-7-16(8-6-15)27(21,22)25-14-13-24-12-11-23-10-9-19-17(20)26-18(2,3)4/h5-8H,9-14H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYDEPNEKFVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tos-PEG3-NH-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-NH-Boc is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its role in PROTAC synthesis, detailed experimental protocols, and the underlying mechanism of action.
Core Concepts: The Role of this compound in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound is a polyethylene glycol (PEG)-based linker, a class of linkers frequently employed in PROTAC design.[1] The PEG spacer in this compound enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[2]
The "Tos" group (tosyl) is a good leaving group, facilitating the initial coupling of the linker to one of the ligands. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the amine ("NH"), which allows for the sequential and controlled attachment of the second ligand.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While there are minor variations in reported values across different suppliers, the key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-carbamic acid, 1,1-dimethylethyl ester | N/A |
| Synonyms | PROTAC Linker 9, Boc-NH-PEG3-Tosylate | [3][4] |
| Molecular Formula | C₁₈H₂₉NO₇S or C₂₀H₃₃NO₈S | [3] |
| Molecular Weight | 403.49 g/mol or 447.54 g/mol | |
| Appearance | Colorless to light yellow oil | N/A |
| Storage Conditions | -20°C to 4°C, protect from light, stored under nitrogen |
Note: Discrepancies in molecular formula and weight may arise from different salt forms or variations in the PEG chain length. Researchers should refer to the certificate of analysis for the specific batch being used.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the linker. The general workflow is depicted below.
General PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
Once synthesized, the PROTAC enters the cell and simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
Boc Deprotection of the Linker-Ligand Intermediate
This protocol describes the removal of the Boc protecting group from the amine on the PEG linker after the first ligand has been attached.
Materials:
-
Ligand-PEG3-NH-Boc intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Ligand-PEG3-NH-Boc intermediate in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Optional (for obtaining the free amine instead of the TFA salt):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected amine.
-
Final PROTAC Synthesis: Amide Coupling
This protocol outlines the coupling of the deprotected linker-ligand intermediate with the second ligand containing a carboxylic acid.
Materials:
-
Deprotected Ligand-PEG3-NH₂ (as free amine or TFA salt)
-
Second ligand with a carboxylic acid functionality
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et₃N)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the second ligand (containing a carboxylic acid) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Ligand-PEG3-NH₂ (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude PROTAC.
Purification and Characterization
The final PROTAC is typically purified using high-performance liquid chromatography (HPLC). Characterization is performed using techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Quantitative Data
While specific quantitative data for a PROTAC synthesized with this compound is not publicly available, the following table provides representative data that would be collected during such a synthesis.
| Parameter | Typical Value/Result | Method of Determination |
| Yield of Ligand-Linker Intermediate | 60-80% | Gravimetric analysis after purification |
| Yield of Final PROTAC | 30-60% | Gravimetric analysis after HPLC purification |
| Purity of Final PROTAC | >95% | HPLC with UV detection |
| ¹H NMR | Consistent with predicted structure | NMR Spectroscopy |
| HRMS | [M+H]⁺ observed within 5 ppm of calculated mass | Mass Spectrometry |
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs. Its PEG spacer enhances the physicochemical properties of the final molecule, while the tosyl and Boc groups allow for a controlled and sequential synthesis. A thorough understanding of its properties and the associated synthetic methodologies is crucial for researchers aiming to design and create novel protein degraders for therapeutic applications. The experimental protocols provided in this guide, while general, offer a solid foundation for the synthesis of PROTACs using this important linker. Researchers are encouraged to adapt and optimize these protocols to suit their specific target and ligand combinations.
References
An In-Depth Technical Guide to Tos-PEG3-NH-Boc: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-PEG3-NH-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics and provides a generalized experimental workflow for its application in the synthesis of these novel therapeutic agents.
Core Concepts: Introduction to this compound
This compound, with the CAS number 206265-94-3, is a polyethylene glycol (PEG)-based linker molecule.[1][2] It is specifically designed for use in the synthesis of PROTACs, which are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1][3][4]
PROTACs consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as this critical linker, providing a flexible connection that facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Chemical Structure and Physicochemical Properties
The unique structure of this compound features a tosyl (Tos) group at one end, a Boc-protected amine (NH-Boc) at the other, and a three-unit polyethylene glycol (PEG3) spacer. The tosyl group is a good leaving group, making it reactive towards nucleophiles, while the Boc-protected amine allows for subsequent deprotection and coupling to another molecule. The PEG spacer enhances the solubility and can influence the cell permeability of the final PROTAC molecule.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 206265-94-3 | |
| Molecular Formula | C18H29NO7S | |
| Molecular Weight | 403.49 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | Store at 4°C, protect from light, stored under nitrogen. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | |
| SMILES | CC1=CC=C(S(OCCOCCOCCNC(OC(C)(C)C)=O)(=O)=O)C=C1 |
Application in PROTAC Synthesis: A Generalized Workflow
This compound is a versatile tool for the modular synthesis of PROTACs. The following section outlines a generalized experimental workflow for its use. It is important to note that specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each unique PROTAC being synthesized.
General Experimental Protocol for PROTAC Synthesis
This protocol describes a two-step process where the this compound linker is first coupled to a ligand for the protein of interest (POI-ligand) and then, after deprotection, to the E3 ligase ligand.
Step 1: Coupling of POI-Ligand to this compound
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Reaction Setup: Dissolve the POI-ligand (containing a nucleophilic group, e.g., a phenol or amine) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the reaction mixture to facilitate the reaction.
-
Addition of Linker: Add a solution of this compound to the reaction mixture.
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Reaction Conditions: Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the progress by a suitable analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The resulting Boc-protected intermediate is then purified using an appropriate chromatographic technique (e.g., flash column chromatography).
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane). Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Removal of Acid: After the deprotection is complete (monitored by LC-MS), remove the solvent and excess acid under reduced pressure.
-
Coupling Reaction: Dissolve the resulting amine salt and the E3 ligase ligand (typically containing a carboxylic acid) in an anhydrous solvent like DMF.
-
Addition of Coupling Reagents: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate amide bond formation.
-
Reaction and Purification: Stir the reaction at room temperature and monitor its progress. Once complete, purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the generalized workflow for the synthesis of a PROTAC molecule using this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can be introduced to a cellular system to induce the degradation of the target protein. The following diagram illustrates the signaling pathway of this process.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic and modular construction of these potent protein degraders. The PEG spacer offers the added advantage of potentially improved physicochemical properties of the final compound. This guide provides a foundational understanding of this compound for researchers in the field of targeted protein degradation and serves as a starting point for the design and synthesis of novel therapeutics.
References
The Core of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to eliminate disease-causing proteins entirely.[1][2] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome. The success of a PROTAC is not solely dependent on the ligands that bind the POI and the E3 ligase; the linker connecting these two moieties plays a pivotal and often underestimated role in the molecule's overall efficacy, selectivity, and pharmacokinetic properties.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs orchestrate a multi-step intracellular process to achieve targeted protein degradation. This process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This critical step brings the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, signaling the 26S proteasome to recognize and degrade the tagged protein. Following degradation, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.
The Linker: More Than Just a Spacer
The chemical linker that tethers the POI-binding and E3 ligase-binding ligands is a critical determinant of a PROTAC's success. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is directly correlated with degradation efficiency. An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex, or it can result in a geometry that is unfavorable for ubiquitination.
Classification of Bifunctional Linkers
PROTAC linkers are broadly categorized based on their chemical structure and flexibility:
-
Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units. Their high degree of conformational flexibility allows them to adopt various orientations, which can be advantageous in the initial stages of PROTAC design when the optimal geometry for ternary complex formation is unknown.
-
Alkyl Chains: Simple and synthetically accessible, alkyl chains are a common starting point for linker design. However, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Linkers: The inclusion of ethylene glycol units increases the hydrophilicity of the linker, which can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers.
-
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries. This modular approach allows for the rapid and efficient connection of different ligands and linkers, accelerating the optimization process. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Data Presentation: The Impact of Linker Properties on Degradation
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Influence of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted piperidine) | Rigidified PROTAC | More potent degradation |
Table 4: Influence of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols: A Guide to PROTAC Characterization
A series of in vitro and cellular assays are essential for the development and characterization of effective PROTACs. The following diagram illustrates a typical experimental workflow.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize the formation and stability of this complex.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
To measure binary binding, flow a series of concentrations of the PROTAC over the chip and measure the binding response.
-
To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the POI and flow the mixture over the immobilized E3 ligase.
-
Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α), which indicates whether the binding of one protein enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other, can be calculated as α = KDbinary / KDternary.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (affinity, enthalpy, and stoichiometry) of binary and ternary complex formation.
-
Methodology:
-
For binary binding, place the E3 ligase or POI in the ITC cell and titrate in the PROTAC from the injection syringe.
-
For ternary complex formation, pre-saturate the protein in the cell with one of the binding partners (e.g., POI in the cell pre-saturated with PROTAC) and then titrate in the third component (e.g., E3 ligase).
-
The heat changes upon each injection are measured to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.
-
Fluorescence Polarization (FP)
-
Objective: To measure the binding affinity of the PROTAC to its target proteins in a solution-based assay.
-
Methodology:
-
A fluorescently labeled tracer (a small molecule that binds to either the POI or the E3 ligase) is used.
-
In a competitive binding experiment, the PROTAC is titrated into a solution containing the target protein and the fluorescent tracer.
-
As the PROTAC displaces the tracer from the protein, the rotational speed of the tracer increases, leading to a decrease in fluorescence polarization.
-
The change in polarization is plotted against the PROTAC concentration to determine the binding affinity (IC50 or Ki).
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
-
Methodology:
-
The POI and E3 ligase are tagged with different epitopes (e.g., GST and His-tag).
-
Donor and acceptor beads coated with antibodies against these tags are added to the reaction.
-
In the presence of a PROTAC that brings the POI and E3 ligase together, the donor and acceptor beads are brought into close proximity.
-
Upon excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of this signal is proportional to the amount of ternary complex formed.
-
In Vitro Ubiquitination Assays
These assays directly measure the ability of a PROTAC to induce the ubiquitination of the POI.
-
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
-
Methodology:
-
Combine the purified POI, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Stop the reaction and analyze the products by Western blot using an antibody against the POI.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated POI indicates a successful reaction.
-
Cellular Degradation Assays
These assays are the ultimate test of a PROTAC's efficacy, as they measure the degradation of the endogenous POI in a cellular context.
Western Blotting
-
Objective: To quantify the levels of the POI in cells after treatment with a PROTAC.
-
Methodology:
-
Culture cells and treat them with a range of PROTAC concentrations for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
NanoBRET™ Assays
-
Objective: To measure target engagement and ternary complex formation in live cells in real-time.
-
Methodology:
-
The target protein is endogenously tagged with a NanoLuc® luciferase fragment (HiBiT), and the E3 ligase is expressed as a HaloTag® fusion protein.
-
In the presence of a PROTAC, the NanoLuc®-tagged POI and the HaloTag®-labeled E3 ligase are brought into proximity.
-
A fluorescent HaloTag® ligand is added, and when it is close to the NanoLuc® luciferase, Bioluminescence Resonance Energy Transfer (BRET) occurs.
-
The BRET signal is measured to quantify the formation of the ternary complex in living cells.
-
Logical Relationships and Optimization
The design of an effective PROTAC involves a careful balancing act of multiple parameters. The linker is not an isolated component but part of a complex interplay between the POI, the E3 ligase, and the cellular environment.
Conclusion
Bifunctional linkers are a cornerstone of PROTAC technology, playing a multifaceted role in dictating the efficacy and drug-like properties of these novel therapeutics. A deep understanding of how linker composition, length, and rigidity influence ternary complex formation and subsequent protein degradation is paramount for the rational design of next-generation protein degraders. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to navigate the complexities of linker optimization and accelerate the development of transformative therapies based on targeted protein degradation.
References
Navigating the Synthesis of PROTACs: A Technical Guide to Tos-PEG3-NH-Boc
For Immediate Release
A Comprehensive Technical Overview of Tos-PEG3-NH-Boc, a Key Linker in Targeted Protein Degradation
In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. Central to the design and function of these heterobifunctional molecules are the linkers that connect the target protein-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth analysis of this compound, a widely utilized PEG-based linker, offering critical information for researchers and scientists in drug development.
Chemical Identity and Properties
A crucial point of clarification for researchers is the existence of two distinct chemical entities often referred to by similar nomenclature. This guide addresses both to ensure precise application.
The primary subject of this guide, This compound , is identified by the CAS number 206265-94-3 . It is also referred to as tert-butyl (2-(2-(2-tosyloxyethoxy)ethoxy)ethyl)carbamate.
A closely related compound, often named Boc-NH-PEG3-Tos or Tos-PEG4-NH-Boc , corresponds to CAS number 1246999-33-6 . This molecule has a slightly longer PEG chain.
The distinct properties of these two linkers are summarized below for easy comparison.
| Property | This compound | Boc-NH-PEG3-Tos |
| CAS Number | 206265-94-3[1] | 1246999-33-6[2] |
| Synonyms | PROTAC Linker 9[1] | Boc-NH-PEG3-Tosylate |
| Molecular Formula | C₁₈H₂₉NO₇S[1] | C₂₀H₃₃NO₈S[2] |
| Molecular Weight | 403.49 g/mol | 447.54 g/mol |
| Appearance | Colorless to light yellow liquid | - |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | -5°C, keep in dry and avoid sunlight |
Role in PROTAC Technology
PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that influences the efficacy of this process.
PEG-based linkers like this compound are favored for their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule. The length and flexibility of the PEG chain are crucial for the proper orientation of the two ligands to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The general mechanism of action for a PROTAC is illustrated below:
Figure 1: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Protocols
The synthesis of a PROTAC using a PEG linker such as this compound typically involves a modular approach. The tosyl group serves as a good leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected to allow for subsequent coupling reactions, commonly through amide bond formation.
A general workflow for the synthesis of a PROTAC using this compound is depicted below:
Figure 2: A generalized workflow for the synthesis of a PROTAC utilizing this compound.
A representative experimental protocol for the coupling of a ligand to an amine-functionalized PEG linker is as follows:
Amide Bond Formation:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected amine-PEG linker (e.g., Target Ligand-PEG3-NH2, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.
-
Purify the final PROTAC using column chromatography or preparative HPLC.
Supplier Information
This compound (CAS 206265-94-3) and Boc-NH-PEG3-Tos (CAS 1246999-33-6) are available from various chemical suppliers specializing in reagents for drug discovery and development. A list of some suppliers is provided below:
| Supplier | Product Name(s) | CAS Number |
| MedChemExpress | This compound (PROTAC Linker 9) | 206265-94-3 |
| BroadPharm | t-Boc-N-Amido-PEG3-Tos | 206265-94-3 |
| Ambeed | This compound | 206265-94-3 |
| Biopharma PEG | Boc-NH-PEG3-Tos | 1246999-33-6 |
| Hunan Huateng Pharmaceutical | Boc-NH-PEG3-Tos | 1246999-33-6 |
Researchers are advised to request certificates of analysis from suppliers to confirm the identity and purity of the linker.
Conclusion
This compound and its related PEG-based linkers are indispensable tools in the design and synthesis of PROTACs. A thorough understanding of their chemical properties, correct CAS number identification, and appropriate application in synthetic workflows is paramount to the successful development of novel protein degraders. This guide provides a foundational resource for researchers to navigate the complexities of PROTAC synthesis and contribute to the advancement of targeted therapeutics.
References
The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a revolutionary technology has emerged with the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. Proteolysis-Targeting Chimeras, or PROTACs, represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental methodologies for their evaluation, and quantitative data to inform the design and development of these novel therapeutics.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] By simultaneously engaging both the POI and an E3 ligase, a PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[5] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cellular environment. Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins. This catalytic nature often translates to high potency at low concentrations.
This guide will delve into the intricacies of PROTAC design and mechanism of action, provide standardized protocols for key in vitro and cellular assays, present quantitative data for prominent PROTAC molecules, and illustrate critical pathways and workflows using detailed diagrams.
Core Components and Mechanism of Action
The elegant mechanism of PROTACs hinges on the hijacking of the ubiquitin-proteasome system (UPS), the cell's natural protein disposal machinery. The process can be dissected into several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are critical determinants of degradation efficiency.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a multi-protein complex that degrades the tagged protein into smaller peptides.
-
Recycling : After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing its catalytic cycle of degradation.
The modular nature of PROTACs, consisting of a "warhead" for the POI, a linker, and an E3 ligase ligand, allows for systematic optimization of their properties. The choice of E3 ligase ligand is crucial, as different tissues express varying levels of the over 600 known E3 ligases. To date, ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly used in PROTAC design. The linker's composition, length, and attachment points significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Quantitative Data on PROTAC Performance
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of the target protein degraded at saturating concentrations. The following tables summarize the degradation efficiency and pharmacokinetic parameters of several well-characterized PROTACs.
Table 1: In Vitro Degradation Potency of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | VHL | HeLa | ~30 | >90 | |
| dBET1 | BRD4 | CRBN | MV4-11 | <1 | >95 | |
| ARV-771 | BRD4 | VHL | 22Rv1 | ~5 | >90 | |
| ARV-825 | BRD4 | CRBN | LNCaP | ~1 | >90 | |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 | |
| ARD-2051 | Androgen Receptor (AR) | Not Specified | LNCaP | 0.6 | >90 | |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | <1 | >90 |
Table 2: Clinical and Preclinical Pharmacokinetic Parameters of ARV-110 and ARV-471
| PROTAC | Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference(s) |
| ARV-110 | Human | 140 mg | > Preclinical Efficacious Levels | - | - | ~110 | - | |
| ARV-110 | Rat (PO) | 10 mg/kg | 140.7 ± 33.4 | 4.0 ± 0.0 | 1851 ± 421 | 6.8 ± 1.2 | 17.9 | |
| ARV-110 | Mouse (PO) | 10 mg/kg | 157.9 ± 37.8 | 2.0 ± 0.0 | 1269 ± 301 | 4.5 ± 0.8 | 24.1 | |
| ARV-471 | Human | 60 mg | > Preclinical Efficacious Levels | - | - | ~28 | - | |
| ARV-471 | Rat (PO) | 10 mg/kg | 112.5 ± 25.1 | 6.0 ± 2.0 | 1238 ± 276 | 7.9 ± 1.5 | 24.12 | |
| ARV-471 | Mouse (PO) | 10 mg/kg | 98.7 ± 22.1 | 4.0 ± 2.0 | 876 ± 195 | 5.8 ± 1.1 | 17.91 |
Key Experiments and Detailed Protocols
The development and characterization of PROTACs involve a suite of specialized assays to evaluate their binding, degradation efficacy, and cellular effects. Below are detailed methodologies for essential experiments.
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Objective : To quantify the binding affinity (KD) and kinetics (ka, kd) of the PROTAC to the POI and E3 ligase, and to determine the cooperativity of ternary complex formation.
-
Methodology :
-
Immobilization : Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction Analysis : Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
Ternary Complex Analysis : Pre-incubate a fixed concentration of the PROTAC with varying concentrations of the POI. Inject these mixtures over the immobilized E3 ligase surface. The enhanced binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis : Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. Cooperativity (α) can be calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the apparent KD in the presence of the POI.
-
b) NanoBRET™ Ternary Complex Assay
This is a live-cell, proximity-based assay that measures the interaction between the POI and the E3 ligase induced by the PROTAC.
-
Objective : To quantify ternary complex formation in a cellular environment.
-
Methodology :
-
Cell Line Generation : Engineer a cell line to express the POI fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).
-
Cell Plating : Seed the engineered cells into a 96- or 384-well plate.
-
Labeling : Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment : Treat the cells with serial dilutions of the PROTAC.
-
Substrate Addition and Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the NanoBRET™ ratio indicates PROTAC-induced ternary complex formation.
-
Protein Degradation Assays
Western Blotting
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Objective : To determine the DC50 and Dmax of a PROTAC.
-
Methodology :
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and incubate with a primary antibody against the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection : Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ubiquitination Assays
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Objective : To detect the polyubiquitination of the POI upon PROTAC treatment.
-
Methodology :
-
Cell Treatment : Treat cells with the PROTAC at a concentration known to induce degradation. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation : Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Western Blotting : Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated POI, which will appear as a high-molecular-weight smear or ladder.
-
Cellular Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
-
Objective : To assess the ability of a PROTAC to passively diffuse across a lipid membrane.
-
Methodology :
-
Plate Setup : Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Compound Addition : Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation : Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement : Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation : Calculate the effective permeability (Pe) based on the flux of the compound across the artificial membrane.
-
Off-Target Analysis
Quantitative Proteomics (LC-MS/MS)
This unbiased approach identifies and quantifies changes in the entire cellular proteome following PROTAC treatment.
-
Objective : To assess the selectivity of a PROTAC and identify any unintended protein degradation (off-targets).
-
Methodology :
-
Cell Treatment : Treat cells with the PROTAC and a vehicle control in multiple biological replicates.
-
Protein Extraction and Digestion : Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
Peptide Labeling (Optional) : For multiplexed analysis, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis : Use specialized software to identify and quantify the peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Signaling Pathways and Workflows
Visualizing the complex biological processes involved in PROTAC technology is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4 and Downstream Effects on c-Myc
Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes, including c-Myc. PROTACs targeting BRD4, such as MZ1 and dBET1, have been shown to effectively degrade BRD4, leading to the downregulation of c-Myc and inhibition of cancer cell proliferation. The degradation of BRD4 also impacts the MAPK signaling pathway.
Signaling Pathway: ARV-471-Mediated Degradation of the Estrogen Receptor
The estrogen receptor (ER) is a key driver of growth in the majority of breast cancers. ARV-471 is a PROTAC that targets ER for degradation, thereby inhibiting ER signaling and tumor growth.
Experimental Workflow: A General Pipeline for PROTAC Evaluation
The development of a novel PROTAC follows a logical progression of experiments to characterize its activity and selectivity.
Conclusion and Future Directions
PROTAC technology has rapidly evolved from a novel chemical biology tool to a promising therapeutic modality with several candidates in clinical trials. The ability to target proteins for degradation offers distinct advantages over traditional inhibition, including the potential to address previously intractable targets, overcome drug resistance, and achieve prolonged pharmacodynamic effects. However, challenges remain in optimizing the drug-like properties of PROTACs, such as oral bioavailability and cell permeability, and in expanding the repertoire of available E3 ligase ligands to enable tissue-specific targeting and mitigate potential off-target effects.
Future research will likely focus on the development of novel E3 ligase ligands, the application of computational methods for the rational design of PROTACs, and a deeper understanding of the complex interplay between ternary complex formation, ubiquitination, and protein degradation. As our knowledge of this intricate process grows, so too will our ability to design and develop the next generation of targeted protein degraders with enhanced efficacy and safety profiles, heralding a new era in precision medicine.
References
- 1. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that modulate a protein's function, TPD harnesses the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable" and provides a powerful tool for both basic research and therapeutic intervention. This guide delves into the fundamental principles of TPD, focusing on the two primary strategies: proteolysis-targeting chimeras (PROTACs) and molecular glues. We will explore the underlying biology of the ubiquitin-proteasome system (UPS), the mechanism of action of these novel degraders, and the key experimental methodologies used to characterize their activity.
The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins. It plays a critical role in maintaining protein homeostasis, controlling the cell cycle, and eliminating damaged or misfolded proteins. The UPS operates through a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates a ubiquitin molecule, a small 76-amino acid regulatory protein.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase is the key component that confers substrate specificity. It recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.
The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.
Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the UPS to induce the degradation of a specific protein of interest (POI).[1] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2]
The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4] A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, allowing for multiple rounds of degradation.[5] This catalytic activity enables potent effects at low, sub-stoichiometric concentrations.
Figure 2: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation. Unlike PROTACs, which are bifunctional, molecular glues are typically monovalent compounds that bind to either the E3 ligase or the target protein, creating a new molecular surface that is recognized by the other protein.
The discovery of molecular glues has often been serendipitous. A classic example is the immunomodulatory drug (IMiD) thalidomide and its analogs, lenalidomide and pomalidomide. These molecules bind to the E3 ligase Cereblon (CRBN), altering its substrate specificity to recognize and degrade neo-substrates such as the transcription factors IKZF1 and IKZF3.
Figure 3: Mechanism of action of a Molecular Glue.
Quantitative Data Presentation
The efficacy of targeted protein degraders is typically characterized by several key parameters:
-
DC50 (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is degraded.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
-
Kd (Dissociation Constant): A measure of the binding affinity of the degrader to its target protein and the E3 ligase.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The following tables summarize quantitative data for several well-characterized PROTACs and molecular glues.
Table 1: Quantitative Data for PROTAC-mediated Degradation
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor | VHL | VCaP | <1 | 92-98 | |
| Vepdegestrant (ARV-471) | Estrogen Receptor | Cereblon | MCF-7 | - | >90 | |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | |
| BETd-260 | BRD4 | Cereblon | RS4;11 | 0.03 (24h) | - | |
| PROTAC CDK4/6/9 degrader 1 | CDK4 | Cereblon | MDA-MB-231 | 0.71 | - | |
| PROTAC CDK4/6/9 degrader 1 | CDK6 | Cereblon | MDA-MB-231 | 0.44 | - | |
| RC-1 | BTK | Cereblon | MOLM-14 | 6.6 | >85 | |
| MT-802 | BTK | Cereblon | NAMALWA | - | >95 |
Table 2: Quantitative Data for Molecular Glue-mediated Degradation
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Reference(s) |
| Pomalidomide | IKZF1 | Cereblon | MM.1S | - | - | |
| Lenalidomide | IKZF1 | Cereblon | MM.1S | - | - | |
| CC-885 | GSPT1 | Cereblon | HEK293 | - | - | |
| EM12 | IKZF1 | Cereblon | - | 1.7 | 69 |
Experimental Protocols
Characterizing the activity of targeted protein degraders requires a suite of biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein following treatment with a degrader.
Figure 4: Experimental workflow for Western Blotting analysis of protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
Targeted protein degrader
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader or vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the target protein, the degrader, and the E3 ligase.
Figure 5: Experimental workflow for Co-Immunoprecipitation to detect ternary complex formation.
Materials:
-
Cell line expressing the proteins of interest (endogenously or via transfection)
-
Targeted protein degrader
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Flag, anti-HA, or an antibody against one of the endogenous proteins)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (against all three components of the ternary complex)
-
Secondary antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the degrader or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the immunoprecipitating antibody to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against each of the three components of the expected ternary complex (POI, E3 ligase, and a tag on the degrader if applicable, or by observing the co-precipitation of the other two components).
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. PROTACs and molecular glues have demonstrated remarkable potential in preclinical and clinical studies, opening up new avenues for treating a wide range of diseases. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and the mechanisms of these novel degraders, coupled with robust experimental validation, is crucial for the continued advancement of this exciting field. This guide provides a foundational framework for researchers and drug development professionals to navigate the core concepts and methodologies in the pursuit of novel TPD therapeutics.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Tos-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG3-NH-Boc (tert-butyl (2-(2-(2-((tosyloxy)ethoxy)ethoxy)ethyl)carbamate), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on its constituent functional groups—a tosylate, a polyethylene glycol (PEG) linker, and a Boc-protected amine—to provide a predictive assessment of its physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for the systematic evaluation of its solubility and stability, in accordance with established pharmaceutical industry standards.
Introduction
This compound is a heterobifunctional linker that plays a crucial role in modern drug discovery, particularly in the design and synthesis of PROTACs. Its structure incorporates a tosyl group, which can be displaced by a nucleophile, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected to reveal a primary amine for further conjugation. The solubility and stability of this linker are critical parameters that can significantly impact reaction efficiency, purification, and the overall success of a synthetic campaign. This guide aims to provide a detailed understanding of these properties and to equip researchers with the necessary protocols to assess them empirically.
Predicted Solubility Profile
The solubility of this compound is influenced by the interplay of its three main structural components: the hydrophobic tosyl and Boc groups, and the hydrophilic PEG3 linker. The PEG spacer is known to enhance solubility in aqueous media[1]. Tosylates are generally soluble in a range of organic solvents but have limited solubility in water[2][3]. The Boc group is also lipophilic. Based on these characteristics, a predictive solubility profile can be established.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Expected to readily dissolve the molecule due to its high polarity and ability to solvate both polar and nonpolar moieties. |
| Dimethylformamide (DMF) | High | Similar to DMSO, its polar aprotic nature should effectively solvate the linker. | |
| Acetonitrile (ACN) | Moderate to High | Good solvent for many organic molecules, though solubility might be slightly less than in DMSO or DMF. | |
| Chlorinated | Dichloromethane (DCM) | High | The organic nature of the molecule suggests good solubility in this common solvent. |
| Chloroform (CHCl₃) | High | Similar to DCM, expected to be a good solvent. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Should provide reasonable solubility, though less than more polar aprotic solvents. |
| Diethyl ether | Low to Moderate | The molecule's polarity may limit solubility in this less polar solvent. | |
| Alcohols | Methanol (MeOH) | Moderate to High | The PEG linker should facilitate solubility, but the hydrophobic tosyl and Boc groups may limit it compared to more aprotic solvents. |
| Ethanol (EtOH) | Moderate | Similar to methanol, with potentially slightly lower solubility. | |
| Aqueous | Water | Low | The presence of the hydrophobic tosyl and Boc groups is expected to significantly limit aqueous solubility, despite the hydrophilic PEG spacer. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, with the salt content unlikely to significantly improve the solubility of this neutral molecule. |
Stability Profile
The stability of this compound is primarily dictated by the lability of the Boc-protecting group and the tosylate ester.
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a well-characterized protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions[4][5]. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently remove the Boc group to reveal the primary amine.
-
Tosyl Group Stability: Tosylates are generally stable, crystalline solids under ambient conditions. However, as esters of p-toluenesulfonic acid, they can be susceptible to hydrolysis, particularly at elevated temperatures or under strongly acidic or basic conditions, which would yield p-toluenesulfonic acid and the corresponding alcohol (Boc-NH-PEG3-OH). Tosylates are also good leaving groups and can be displaced by nucleophiles.
-
Recommended Storage: Based on supplier recommendations for this and similar molecules, this compound should be stored at low temperatures (-5°C or -20°C), in a dry environment, and protected from light to minimize degradation.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
Both kinetic and thermodynamic solubility assays are valuable for characterizing a compound. Kinetic solubility is often assessed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for formulation and development.
4.1.1. Kinetic Solubility Assay (Shake-Flask Method)
This method provides a rapid assessment of solubility in an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.
-
Quantification (Optional): For more precise measurement, centrifuge the plate to pellet the precipitate, and measure the concentration of the compound in the supernatant using LC-MS/MS or HPLC-UV against a calibration curve.
4.1.2. Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of the compound.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken with filtration to avoid adsorption of the compound to the filter material.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS with a calibration curve.
Stability Assessment and Forced Degradation Studies
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2). Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | Up to 7 days at RT or 50-60°C | Cleavage of Boc group; Hydrolysis of tosylate |
| Basic Hydrolysis | 0.1 M NaOH | Up to 7 days at RT or 50-60°C | Hydrolysis of tosylate |
| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | Oxidation of the PEG chain or other susceptible moieties |
| Thermal Degradation | 60-80°C (in solid state and in solution) | Up to 7 days | General decomposition |
| Photostability | Exposure to light (ICH Q1B guidelines) | 1.2 million lux hours and 200 watt hours/m² | Photodegradation products |
General Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents and expose them to the stress conditions outlined in Table 2. A control sample should be kept under normal conditions.
-
Time-Point Analysis: At specified time points, withdraw aliquots of the stressed samples.
-
Neutralization: If necessary, neutralize the acidic or basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all degradation products.
-
Structural Elucidation: If significant degradation is observed, techniques such as LC-MS/MS can be used to identify the structure of the degradation products.
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for stability assessment.
Conclusion
While direct, published data on the solubility and stability of this compound is scarce, a robust understanding of its properties can be inferred from the behavior of its constituent functional groups. It is predicted to be highly soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in aqueous media. The molecule's stability is primarily governed by the acid-lability of the Boc group and the potential for hydrolysis or nucleophilic displacement of the tosylate group. For drug development professionals, it is imperative to empirically verify these characteristics. The detailed protocols for solubility and stability testing provided in this guide offer a systematic approach to generating the critical data needed to ensure the successful application of this versatile linker in synthetic chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Tos-PEG3-NH-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the solubility and bioavailability of PROTAC molecules.[2] This document provides a detailed protocol for the synthesis of a versatile PEG3 linker, Tos-PEG3-NH-Boc, and outlines its application in the construction of PROTACs.
This compound, also known as tert-butyl (2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable building block for PROTAC synthesis. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine, allowing for sequential and controlled conjugation to the POI and E3 ligase ligands.
Synthesis Protocol for this compound
The synthesis of this compound is achieved through the tosylation of the commercially available precursor, Boc-NH-PEG3-OH. This reaction involves the activation of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Boc-NH-PEG3-OH | C₁₁H₂₃NO₅ | 249.30 | Sigma-Aldrich, BroadPharm |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich |
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG3-OH (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (TEA, 1.5 eq.) to the stirred solution.
-
Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to light yellow oil.
-
Characterization Data
| Parameter | Value |
| Appearance | Colorless to light yellow oil |
| Molecular Formula | C₁₈H₂₉NO₇S |
| Molecular Weight | 403.49 g/mol |
| Purity (LCMS) | ≥95% |
| ¹H NMR | Consistent with the structure |
Note: A typical yield for the tosylation of similar Boc-protected amino-PEG alcohols is in the range of 80-95%.
Application in PROTAC Synthesis
The synthesized this compound linker is a key intermediate for the modular assembly of PROTACs. The general strategy involves a two-step process:
-
Conjugation to the first ligand: The tosyl group of the linker is displaced by a nucleophilic group (e.g., a phenol or an amine) on either the POI ligand or the E3 ligase ligand.
-
Deprotection and conjugation to the second ligand: The Boc-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This amine is then coupled to the second ligand, typically via an amide bond formation reaction.
Example of a PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
Application Notes and Protocols for Bioconjugation of Tos-PEG3-NH-Boc to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral in modern biopharmaceutical development, enhancing the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[1] The heterobifunctional linker, Tos-PEG3-NH-Boc, offers a versatile platform for bioconjugation. It features a tosyl (Tos) group for covalent attachment to nucleophilic moieties on a target ligand and a Boc-protected amine (NH-Boc) for subsequent functionalization after deprotection.
This document provides detailed application notes and protocols for the successful bioconjugation of this compound to target ligands containing primary amines or thiols, followed by the deprotection of the Boc group to reveal a terminal primary amine.
Core Principles
The bioconjugation strategy involves two main stages:
-
Nucleophilic Substitution: The tosyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction (typically SN2) with primary amines or thiols on the target ligand.[2][3] This reaction forms a stable covalent bond between the PEG linker and the ligand.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[4] It is stable under various conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a free primary amine.[4] This newly exposed amine can then be used for further conjugation or modification.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Ligand
This protocol details the reaction of the tosyl group with a primary amine on a target ligand, such as a protein, peptide, or small molecule.
Materials:
-
This compound
-
Amine-containing target ligand
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or 50 mM borate buffer, pH 8.0-9.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEC))
Procedure:
-
Ligand Preparation: Dissolve the amine-containing target ligand in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the ligand is not readily soluble in aqueous buffer, it can be dissolved in a minimal amount of DMF or DMSO first and then slowly added to the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve a 10- to 50-fold molar excess of this compound in DMF or DMSO.
-
Conjugation Reaction: Add the dissolved this compound to the ligand solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C. The optimal reaction time and temperature should be determined empirically for each specific ligand. Reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
Quenching: (Optional) Add a 20-fold molar excess of Quenching Buffer over the starting amount of this compound to quench any unreacted linker. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by SEC or IEC. The choice of purification method will depend on the properties of the target ligand.
-
Characterization: Characterize the purified conjugate by methods such as MALDI-TOF mass spectrometry to confirm the degree of PEGylation and by HPLC to assess purity.
Protocol 2: Conjugation of this compound to a Thiol-Containing Ligand
This protocol is suitable for target ligands containing a free thiol group, such as a cysteine residue in a protein or peptide.
Materials:
-
This compound
-
Thiol-containing target ligand
-
Reaction Buffer: 0.1 M sodium phosphate buffer containing 5 mM EDTA, pH 7.0-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Ligand Preparation: Dissolve the thiol-containing target ligand in the Reaction Buffer. If the ligand has disulfide bonds, it may be necessary to reduce them first with a reducing agent like DTT or TCEP, which must then be removed prior to conjugation.
-
Linker Preparation: Dissolve a 10- to 20-fold molar excess of this compound in DMF or DMSO.
-
Conjugation Reaction: Add the dissolved linker to the ligand solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Purification: Purify the conjugate using SEC or HIC to remove unreacted linker and ligand.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Protocol 3: Boc Deprotection of the PEGylated Ligand
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated ligand
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
Saturated sodium bicarbonate solution (optional)
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated ligand in anhydrous DCM.
-
Acid Treatment: Add TFA to the solution to a final concentration of 20-50% (v/v). The optimal concentration and reaction time may need to be optimized.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by HPLC or mass spectrometry.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.
-
Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold diethyl ether two more times to remove residual TFA and byproducts.
-
Drying: Dry the final product under vacuum.
-
(Optional) Neutralization: If the TFA salt is not desired, dissolve the crude product in a minimal amount of water, neutralize with a mild base like saturated sodium bicarbonate solution, and then purify by HPLC or dialysis.
Data Presentation
Table 1: Reaction Conditions for Amine-Targeted Conjugation
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Higher pH favors the deprotonation of primary amines, increasing their nucleophilicity. |
| Molar Excess of Linker | 10 - 50 fold | The optimal ratio depends on the number of available amines on the ligand and the desired degree of PEGylation. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize potential degradation of sensitive ligands. |
| Reaction Time | 2 - 24 hours | Should be optimized for each specific ligand. |
Table 2: Boc Deprotection Conditions
| Parameter | Condition 1 | Condition 2 | Notes |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Reagent | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | |
| Concentration of TFA | 20% (v/v) | 50% (v/v) | Higher concentrations can lead to faster deprotection but may not be suitable for acid-labile ligands. |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | Monitor reaction progress to determine the optimal time. |
| Temperature | Room Temperature | Room Temperature |
Visualizations
Caption: Overall workflow for the bioconjugation and deprotection process.
Caption: Experimental workflow for the conjugation step.
Caption: Experimental workflow for the Boc deprotection step.
References
Application Notes and Protocols for the Coupling of Tos-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tos-PEG3-NH-Boc, a heterobifunctional linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below detail the sequential or convergent coupling strategies for this linker, leveraging its tosyl leaving group and Boc-protected amine.
Introduction
This compound is a versatile chemical tool featuring a tosyl group at one terminus and a Boc-protected amine at the other, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine ready for conjugation. This dual functionality allows for the precise and controlled linkage of two different molecular entities. A prominent application of such linkers is in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein through the ubiquitin-proteasome system.[1][2][3] The PEG linker itself often enhances the solubility and cell permeability of the final conjugate.[3]
Chemical Properties
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-((tosyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Molecular Formula | C20H33NO8S |
| Molecular Weight | 447.54 g/mol |
| CAS Number | 1246999-33-6 |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight. |
Experimental Protocols
The use of this compound typically involves two main stages:
-
Boc-Deprotection: Removal of the Boc protecting group to expose the primary amine.
-
Coupling Reactions: Conjugation of molecules to the amine and/or the tosyl-activated terminus.
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine as a salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v) at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the amine as its TFA salt, which can often be used in the next step without further purification.
Optional Basic Work-up (to obtain the free amine):
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO3 solution to neutralize the excess TFA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain the free amine, Tos-PEG3-NH2.
Protocol 2: Coupling of a Carboxylic Acid to the Deprotected Amine
This protocol details the formation of a stable amide bond between the deprotected linker (Tos-PEG3-NH2) and a molecule containing a carboxylic acid.
Materials:
-
Tos-PEG3-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule (Component A-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected linker, Tos-PEG3-NH2 (1.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the coupled product.
Protocol 3: Nucleophilic Substitution of the Tosyl Group
This protocol describes the coupling of a nucleophile (e.g., an amine or phenol) to the tosyl-activated end of the linker. The tosyl group is a good leaving group, facilitating an SN2 reaction.
Materials:
-
This compound or the product from Protocol 2
-
Nucleophile (e.g., a primary amine, secondary amine, or phenol) (large excess, e.g., 5-10 equivalents, if it is an amine to prevent over-alkylation)
-
Potassium carbonate (K2CO3) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the tosylated PEG linker in ACN or DMF.
-
Add the nucleophile and potassium carbonate to the reaction mixture. A pH of 8.0-9.5 is often effective for coupling with amines.
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir for 12-48 hours. The reaction time and temperature will depend on the nucleophilicity of the coupling partner.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key transformations of the this compound linker. Yields are representative and will vary depending on the specific substrates used.
| Reaction Step | Reagents and Solvents | Temperature | Time | Typical Yield |
| Boc Deprotection | 20-50% TFA in DCM | 0 °C to RT | 1-3 hours | >95% (crude) |
| Amide Coupling (Amine end) | HATU, DIPEA in DMF | Room Temperature | 12-24 hours | 60-90% |
| Nucleophilic Substitution (Tosyl end with Amine) | K2CO3 in ACN or DMF | 50-80 °C | 12-48 hours | 50-80% |
| Nucleophilic Substitution (Tosyl end with Phenol) | K2CO3 in DMF | 60-100 °C | 12-24 hours | 60-85% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound, where a nucleophile is first coupled to the tosyl group, followed by Boc deprotection and coupling of a second molecule to the newly formed amine.
Caption: A sequential synthesis workflow for a PROTAC using this compound.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with a Tos-PEG3-NH-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] Their unique three-part structure, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker, presents significant purification challenges. The incorporation of polyethylene glycol (PEG) linkers, such as Tos-PEG3-NH-Boc, is a common strategy to enhance the solubility and cell permeability of PROTACs.[2] However, the flexible nature and increased polarity of these linkers, combined with the large molecular weight of the final PROTAC, can complicate purification.
This document provides detailed application notes and standardized protocols for the purification of PROTACs synthesized using a this compound linker. It covers common purification techniques, including Flash Chromatography, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC), offering guidance on method selection, optimization, and troubleshooting.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy is a critical step in obtaining high-purity PROTACs for downstream biological assays. The following table summarizes typical quantitative data for the purification of PEGylated PROTACs, comparing the performance of Flash Chromatography, Preparative RP-HPLC, and SFC.
| Purification Technique | Typical Stationary Phase | Crude Purity (%) | Final Purity (%) | Typical Recovery/Yield (%) | Relative Speed | Key Advantages & Disadvantages |
| Flash Chromatography | Silica Gel, C18-functionalized Silica | 30-70 | 80-95 | 40-70 | Fast | Advantages: High throughput, suitable for large quantities, cost-effective for initial cleanup. Disadvantages: Lower resolution compared to HPLC, may not be suitable for final polishing of high-purity compounds. |
| Preparative RP-HPLC | C18, C8 | 50-80 | >98 | 30-60 | Moderate | Advantages: High resolution and purity, well-established for a wide range of polarities.[3] Disadvantages: Slower throughput, higher solvent consumption, potential for sample degradation under harsh conditions. |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases, 2-Ethylpyridine | 50-80 | >98 | 50-80 | Very Fast | Advantages: "Green" technique with reduced organic solvent usage, faster than HPLC, suitable for chiral and achiral separations.[4] Disadvantages: Requires specialized equipment, may not be suitable for all highly polar compounds. |
Experimental Workflows and Signaling Pathways
PROTAC Purification Experimental Workflow
The general workflow for the purification of a PROTAC synthesized with a this compound linker involves several key stages, from the crude reaction mixture to the final, highly purified compound. This process typically includes an initial purification step to remove major impurities, followed by a high-resolution polishing step.
Logical Relationship for Purification Method Selection
The choice of the primary purification technique depends on several factors related to the PROTAC's physicochemical properties and the desired scale of purification. This diagram illustrates the decision-making process for selecting an appropriate purification strategy.
Experimental Protocols
Protocol 1: Boc-Deprotection of the PROTAC Precursor
Prior to the final coupling step in PROTAC synthesis, the Boc protecting group on the PEG linker must be removed.
Materials:
-
Boc-protected PROTAC precursor
-
Dichloromethane (DCM), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PROTAC precursor in DCM (e.g., 10 mL per 1 gram of precursor).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the solution while stirring.[5]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected amine, which is often used in the next step without further purification.
Protocol 2: Purification by Automated Flash Chromatography
Flash chromatography is an excellent technique for the initial cleanup of crude PROTACs, removing bulk impurities and unreacted starting materials.
Materials:
-
Crude PROTAC
-
Silica gel or C18-functionalized silica flash column
-
Mobile phase solvents (e.g., Hexanes/Ethyl Acetate or DCM/Methanol for normal phase; Water/Acetonitrile or Water/Methanol for reverse phase)
-
Automated flash chromatography system
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Method Development: Develop a suitable solvent system using TLC to achieve good separation of the PROTAC from impurities.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DCM or DMF). For less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the flash column with the initial mobile phase (low polarity for normal phase, high polarity for reverse phase) for 3-5 column volumes.
-
Sample Loading: Carefully load the dissolved sample or the dry-loaded sample onto the column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity (for normal phase) or decrease the polarity (for reverse phase) of the mobile phase.
-
Fraction Collection: Collect fractions based on UV absorbance and monitor the fractions by TLC or LC-MS.
-
Post-Purification: Combine the fractions containing the pure PROTAC and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is the method of choice for obtaining highly pure PROTACs for biological testing.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolution solvent (e.g., DMSO, DMF, or methanol)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a minimal volume of the sample dissolution solvent.
-
Method Optimization (Analytical Scale): Develop a gradient method on an analytical C18 column to ensure good separation. A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.
-
Scale-Up to Preparative:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved PROTAC sample onto the column.
-
Run the preparative gradient, adjusting the flow rate according to the column dimensions.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Freeze the aqueous solution and lyophilize to obtain the pure PROTAC as a solid.
Protocol 4: Purification by Supercritical Fluid Chromatography (SFC)
SFC is a rapid and environmentally friendly alternative to HPLC, particularly advantageous for chiral separations and for less polar PROTACs.
Materials:
-
Partially purified PROTAC
-
Preparative SFC system
-
Appropriate chiral or achiral stationary phase column (e.g., 2-ethylpyridine)
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol, ethanol, or isopropanol, often with an additive like diethylamine (DEA) or formic acid.
-
Sample dissolution solvent (e.g., Methanol)
Procedure:
-
Method Development (Analytical Scale): Screen different columns and co-solvents on an analytical SFC system to achieve optimal separation.
-
Sample Preparation: Dissolve the PROTAC in the co-solvent (e.g., methanol).
-
Scale-Up to Preparative:
-
Equilibrate the preparative SFC column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the preparative SFC method.
-
-
Fraction Collection: Fractions are collected after the back-pressure regulator.
-
Solvent Removal: The CO2 evaporates, leaving the purified PROTAC in a small volume of the co-solvent, which can be easily removed.
Troubleshooting Common Purification Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery/Yield | - PROTAC is irreversibly binding to the stationary phase. - The compound is unstable under the purification conditions (e.g., acidic TFA). - Inefficient extraction or multiple purification steps. | - For flash chromatography, try a different stationary phase or a stronger elution solvent. - For HPLC, consider using a different mobile phase additive (e.g., formic acid) or a pH-stable column. - Minimize the number of purification steps. |
| Poor Resolution/Co-eluting Impurities | - Inappropriate stationary phase or mobile phase. - Column overloading. - Gradient is too steep. | - Screen different columns and solvent systems. - Reduce the amount of sample loaded onto the column. - Optimize the gradient to be shallower, allowing for better separation of closely eluting peaks. |
| Peak Tailing or Broadening in HPLC | - Secondary interactions with residual silanols on the silica-based column. - The presence of multiple conformations or tautomers. - Column degradation. | - Add a competitive base (e.g., triethylamine) to the mobile phase for basic compounds. - Use a high-purity, end-capped column. - Adjust the mobile phase pH or temperature. - Replace the column if it is old or has been used extensively with harsh conditions. |
| Presence of Tos-related Impurities | - Unreacted tosyl chloride or tosylated starting materials. | - A thorough aqueous workup after the reaction can help remove some of these impurities. - Flash chromatography is often effective at separating these less polar impurities. |
| Side Products from Boc-Deprotection | - Incomplete deprotection or side reactions caused by the acidic conditions. | - Ensure the deprotection reaction goes to completion by monitoring with LC-MS. - A basic workup is crucial to remove acidic reagents. - RP-HPLC is generally effective at separating the desired amine from the protected starting material. |
References
Application Note: A Robust Protocol for the Boc Deprotection of Tos-PEG3-NH-Boc Conjugates
AN-20251128-01
For Research Use Only.
Abstract
This application note provides a detailed, reliable protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Tos-PEG3-NH-Boc conjugates. The protocol is specifically tailored for researchers, scientists, and professionals in the field of drug development. The primary method described utilizes a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), a widely accepted and effective method for Boc deprotection.[1][2] This document includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual workflow diagram to ensure successful and reproducible results.
Introduction
The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[3][4] In the context of PEGylated compounds, such as this compound, the Boc group masks a primary amine. The deprotection of this amine is a critical step in subsequent conjugation reactions, for example, in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.
The protocol herein outlines a standard procedure using trifluoroacetic acid (TFA) in dichloromethane (DCM). This method is known for its efficiency and generally high yields.[5] The stability of the tosyl (Ts) group under these strongly acidic conditions is a key consideration. The tosyl group is a stable protecting group for amines and is known to be resistant to cleavage by strong acids, ensuring the integrity of the Tos-PEG3-NH- moiety during Boc removal.
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using a 50% TFA solution in DCM.
2.1. Materials
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
2.2. Procedure
-
Dissolution: Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is between 0.1 and 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm during the addition of the acid.
-
Acid Addition: While stirring, slowly add an equal volume of TFA to the DCM solution to achieve a final TFA concentration of approximately 50%.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue to stir. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The deprotected amine product will be more polar than the Boc-protected starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene.
-
Work-up (for the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the solution and concentrate it in vacuo to yield the deprotected product, Tos-PEG3-NH₂.
Alternatively, if the TFA salt of the amine is desired, the crude product can be precipitated by adding cold diethyl ether after the initial solvent removal step.
Data Presentation
The efficiency of the Boc deprotection can be influenced by the concentration of TFA and the reaction time. The following table summarizes typical reaction conditions and expected outcomes for Boc deprotection using TFA in DCM.
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Substrate | This compound | This compound | - |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | |
| Reagent | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | |
| TFA Concentration | 25% (v/v) | 50% (v/v) | |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | |
| Reaction Time | 1 - 2 hours | 30 minutes - 1 hour | |
| Expected Yield | >95% | >95% | - |
| Purity (crude) | >90% | >90% | - |
| Monitoring Method | TLC, LC-MS | TLC, LC-MS |
Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the Boc deprotection of this compound.
Caption: Chemical reaction for the Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the deprotection of Boc-protected Tos-PEG3-NH conjugates. The use of trifluoroacetic acid in dichloromethane is a standard procedure that consistently yields the desired deprotected amine in high purity and yield. Adherence to this protocol will enable researchers to confidently proceed with subsequent bioconjugation or other synthetic steps in their drug development workflows.
References
Application Notes and Protocols: Conjugation of Tos-PEG3-NH-Boc with Amine Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The heterobifunctional linker, Tos-PEG3-NH-Boc, is a valuable tool in bioconjugation and drug delivery. It features a tosyl group at one terminus and a Boc-protected amine at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, particularly with amines and thiols.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is stable under various conditions but can be readily removed with mild acid to reveal a primary amine for subsequent conjugation.[2][3] This sequential reactivity allows for the controlled, stepwise assembly of complex bioconjugates.
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which is highly advantageous for therapeutic applications.[4][5] PEGylation, the process of attaching PEG chains, can improve the pharmacokinetic properties of drugs by increasing their hydrodynamic size, extending circulation half-life, and reducing immunogenicity. These application notes provide a detailed protocol for a two-stage conjugation strategy using this compound.
Stage 1: Nucleophilic Substitution of the Tosyl Group
This stage involves the reaction of an amine-containing molecule (Nucleophile 1) with the tosyl end of the linker. This is a classic SN2 reaction where the amine attacks the carbon adjacent to the tosyl group, displacing it.
Experimental Protocol: Conjugation of an Amine Nucleophile to this compound
-
Materials:
-
This compound
-
Amine-containing nucleophile (e.g., a peptide, small molecule drug)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound in the anhydrous aprotic solvent.
-
Add the amine-containing nucleophile to the solution. A slight molar excess (1.1-1.5 equivalents) of the amine is recommended to drive the reaction to completion.
-
Add 2-3 equivalents of the base (e.g., DIPEA) to the reaction mixture. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to increase the rate if necessary.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Upon completion, the crude product (Nucleophile 1-PEG3-NH-Boc) can be purified.
-
Purification of the Intermediate Conjugate
Purification is crucial to remove unreacted starting materials and byproducts. The choice of method depends on the properties of the conjugate.
-
Reverse Phase Chromatography (RP-HPLC): Widely used for the purification of peptides and small molecules, separating compounds based on hydrophobicity.
-
Size Exclusion Chromatography (SEC): Effective for separating the PEGylated conjugate from smaller, unreacted molecules.
Stage 2: Deprotection and Second Conjugation
Following the successful conjugation and purification of the first nucleophile, the Boc protecting group is removed to expose the primary amine. This amine is then available for reaction with a second molecule (Nucleophile 2), which typically contains an amine-reactive functional group (e.g., an NHS ester).
Experimental Protocol: Boc Deprotection
-
Materials:
-
Purified Nucleophile 1-PEG3-NH-Boc conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., triisopropylsilane (TIS))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the purified Nucleophile 1-PEG3-NH-Boc in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the nucleophile contains acid-sensitive groups, scavengers can be added.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for 1-2 hours by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
For neutralization, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine conjugate (Nucleophile 1-PEG3-NH₂).
-
Experimental Protocol: Conjugation to the Deprotected Amine
-
Materials:
-
Purified Nucleophile 1-PEG3-NH₂
-
Amine-reactive molecule (Nucleophile 2, e.g., an NHS-ester activated dye or drug)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or TEA)
-
-
Procedure:
-
Dissolve the Nucleophile 1-PEG3-NH₂ conjugate in the anhydrous solvent.
-
Add the amine-reactive molecule (e.g., NHS ester) in a 1:1 to 1.2:1 molar ratio.
-
Add 1.5-2 equivalents of base.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the final conjugate using an appropriate chromatographic technique (RP-HPLC, SEC, or Ion Exchange Chromatography).
-
Quantitative Data Summary
The following tables provide typical parameters for the key reaction steps. Optimal conditions may vary depending on the specific nucleophiles used.
Table 1: Typical Reaction Conditions for Nucleophilic Substitution of Tosyl Group
| Parameter | Value | Reference |
| Solvent | Anhydrous DMF or DMSO | |
| Temperature | Room Temperature (20-25°C) to 50°C | |
| Reaction Time | 12 - 24 hours | |
| Equivalents of Amine | 1.1 - 1.5 equivalents | |
| Equivalents of Base | 2 - 3 equivalents | |
| Typical Yield | 70-90% (substrate dependent) |
Table 2: General Reaction Conditions for Boc Deprotection
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | |
| Temperature | 0°C to Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | |
| Typical Yield | >95% |
Table 3: Typical Reaction Conditions for NHS Ester Amine Coupling
| Parameter | Value | Reference |
| Solvent | Anhydrous DMF or DMSO | |
| pH (if aqueous) | 7.0 - 9.0 | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | |
| Equivalents of NHS Ester | 1.0 - 1.2 equivalents | |
| Typical Yield | 60-85% (substrate dependent) |
Visualizations
Caption: Experimental workflow for the two-stage conjugation using this compound.
Caption: Simplified reaction mechanism for the SN2 conjugation of an amine to the tosyl-PEG.
References
Application Notes and Protocols: Reaction of Tos-PEG3-NH-Boc with Thiol-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of molecules with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in drug delivery and bioconjugation. It is employed to enhance the solubility, stability, and circulation half-life of therapeutic agents while reducing their immunogenicity.[1][2][3] The heterobifunctional linker, Tos-PEG3-NH-Boc, is a valuable tool in this field. It features a tosyl (Tos) group at one terminus, which is an excellent leaving group for reactions with nucleophiles like thiols, and a Boc-protected amine at the other end.[4][5] This structure allows for the sequential conjugation of two different molecules.
This document provides detailed application notes and protocols for the reaction of this compound with thiol-containing molecules, such as cysteine-containing peptides, proteins, or small molecule drugs. It covers the reaction mechanism, experimental procedures for both the initial conjugation and the subsequent deprotection of the Boc group, and a summary of key reaction parameters.
Reaction Mechanism: Thiol-PEGylation
The core reaction involves the nucleophilic substitution of the tosyl group by a thiol. The sulfur atom of the thiol group acts as a nucleophile, attacking the carbon atom to which the tosyl group is attached. This results in the displacement of the tosylate anion and the formation of a stable thioether bond. This reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion.
Caption: Nucleophilic substitution of a tosyl group by a thiol.
Application Notes
The reaction of this compound with thiols is a versatile method for bioconjugation.
-
Improving Pharmacokinetics: Attaching the hydrophilic PEG spacer to a drug or protein can increase its hydrodynamic size, which reduces renal clearance and extends its circulation time in the bloodstream.
-
Enhancing Solubility: Many therapeutic small molecules are hydrophobic. PEGylation significantly increases their solubility in aqueous solutions, which is crucial for formulation and administration.
-
Site-Specific Modification: Cysteine residues in proteins and peptides provide a specific site for conjugation, allowing for precise control over the location of the PEG chain. This is advantageous over reactions with more abundant residues like lysine, which can result in heterogeneous products.
-
PROTAC and ADC Linkers: This molecule serves as a building block for more complex structures. After conjugation to a thiol-containing molecule, the Boc-protected amine can be deprotected to allow for the attachment of a second molecule, making it a useful linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Experimental Protocols
Protocol 1: Thiol-PEGylation of a Generic Molecule (R-SH)
This protocol describes the general procedure for conjugating a thiol-containing molecule with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-peptide, thiol-modified small molecule)
-
Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Inert gas (Argon or Nitrogen)
-
Analytical instruments for monitoring (e.g., LC-MS, HPLC)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol.
-
Dissolution: Dissolve the thiol-containing molecule in the chosen anhydrous solvent (DMF or DMSO).
-
Reagent Addition: Add this compound to the solution. A slight molar excess (1.1 to 1.5 equivalents) relative to the thiol is recommended to drive the reaction to completion.
-
Base Addition: Add the base (e.g., TEA or DIPEA) to the reaction mixture. Typically, 2-3 equivalents are used to ensure the deprotonation of the thiol to the more reactive thiolate. The optimal pH range for such reactions is generally between 8.0 and 9.5.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique like LC-MS or TLC to track the consumption of the starting materials and the formation of the desired product.
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a mild acid to neutralize the excess base, or the solvent can be removed directly.
-
Purification: Purify the resulting Boc-protected PEGylated product using an appropriate method, such as preparative reverse-phase HPLC, to remove unreacted starting materials, excess reagents, and any side products.
-
Characterization: Confirm the identity and purity of the final product using techniques like LC-MS and NMR.
Protocol 2: Boc-Deprotection of the PEGylated Product
This protocol outlines the removal of the Boc protecting group to yield a free amine, which can be used for subsequent conjugation steps.
Materials:
-
Boc-protected PEGylated molecule
-
Deprotection reagent: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane.
-
Solvent: Dichloromethane (DCM) is commonly used with TFA.
-
Neutralizing agent: Saturated sodium bicarbonate solution.
-
Co-evaporation solvent: Toluene (optional)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the purified Boc-protected PEGylated product in the chosen solvent (e.g., DCM).
-
Acid Addition: Add the deprotection reagent. A common choice is a solution of 20-50% TFA in DCM. The reaction is often performed at 0°C initially and then allowed to warm to room temperature.
-
Reaction: Stir the mixture for 1-2 hours. The progress of the deprotection can be monitored by LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an organic solvent and wash it carefully with a basic aqueous solution like saturated sodium bicarbonate to neutralize the acid.
-
Purification: Further purification can be performed if necessary, for example, by HPLC or precipitation.
Quantitative Data Summary
The following table summarizes typical parameters for the thiol-PEGylation reaction. Optimal conditions may vary depending on the specific substrates used.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Tos-PEG:Thiol) | 1.1:1 to 1.5:1 | A slight excess of the PEG reagent is used to maximize the conversion of the thiol. |
| Solvent | DMF, DMSO | Anhydrous, polar aprotic solvents are preferred. |
| pH | 8.0 - 9.5 | A basic pH is required to deprotonate the thiol to the more nucleophilic thiolate. |
| Base | TEA, DIPEA | Non-nucleophilic organic bases are commonly used. |
| Temperature | Room Temperature (20-25°C) | The reaction typically proceeds efficiently at room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Expected Yield | > 80% | Yields are generally high but depend on the substrate and purification efficiency. |
Overall Experimental Workflow
The entire process, from starting materials to the final deprotected product, can be visualized as a multi-step workflow.
Caption: Workflow for PEGylation and subsequent deprotection.
Troubleshooting
-
Low Reaction Yield:
-
Cause: Incomplete reaction or oxidation of the thiol.
-
Solution: Ensure the reaction is performed under an inert atmosphere. Increase the molar excess of the Tos-PEG reagent or extend the reaction time. Confirm the pH of the reaction mixture is in the optimal range.
-
-
Side Product Formation (Boc Deprotection):
-
Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.
-
Solution: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cations.
-
-
Difficulty in Purification:
-
Cause: Similar polarity of product and unreacted PEG reagent.
-
Solution: Optimize the purification method, for example, by adjusting the gradient in reverse-phase HPLC. Ensure a slight excess of the thiol-containing molecule rather than the PEG reagent if the former is easier to remove.
-
References
Application Notes and Protocols: Functionalization of Hydroxyl Groups with Tos-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in pharmaceutical and biotechnology research to enhance the properties of molecules such as proteins, peptides, and small drugs. The process of PEGylation can improve solubility, increase stability, and reduce the immunogenicity of the conjugated molecule.[1] Tos-PEG3-NH-Boc is a heterobifunctional PEG linker containing a tosyl group, a triethylene glycol spacer, and a Boc-protected amine. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, particularly with hydroxyl groups, to form a stable ether linkage. This reaction, a variation of the Williamson ether synthesis, is a robust method for conjugating the PEG linker to molecules bearing a hydroxyl functionality. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.
This document provides a detailed protocol for the functionalization of hydroxyl groups using this compound, outlining the reaction mechanism, experimental procedures, and characterization of the resulting PEGylated product.
Reaction Mechanism and Workflow
The functionalization of a hydroxyl group with this compound proceeds via a Williamson ether synthesis, which is an S(_N)2 reaction. The reaction involves two key steps:
-
Deprotonation of the Hydroxyl Group: A base is used to deprotonate the hydroxyl group of the substrate molecule (R-OH), forming a more nucleophilic alkoxide or phenoxide (R-O
).− -
Nucleophilic Substitution: The resulting alkoxide/phenoxide attacks the carbon atom attached to the tosylate group of the this compound molecule, displacing the tosylate leaving group and forming a stable ether bond.
A general schematic of this reaction is presented below.
Caption: General reaction scheme for the functionalization of a hydroxyl group.
The experimental workflow for this functionalization, from reaction setup to product characterization, is illustrated in the following diagram.
Caption: Experimental workflow for hydroxyl group functionalization.
Experimental Protocol
This protocol provides a general method for the functionalization of a primary alcohol with this compound. Reaction conditions may need to be optimized for different substrates, particularly for secondary or tertiary alcohols, or phenols.
3.1. Materials and Reagents
-
Hydroxyl-containing substrate (e.g., a primary alcohol)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) setup
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
3.2. Reaction Procedure
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the hydroxyl-containing substrate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF or DMF (a typical concentration is 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved.
-
PEGylation: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF or DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture overnight (12-16 hours).
-
Monitoring: Monitor the progress of the reaction by TLC. The product should have a different R(_f) value compared to the starting materials. A suitable eluent system might be a mixture of ethyl acetate and hexane, or dichloromethane and methanol.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous NH(_4)Cl solution to quench the excess sodium hydride.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure PEGylated product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the functionalization of a generic primary alcohol. Actual yields will vary depending on the specific substrate.
| Parameter | Value/Condition | Notes |
| Substrate | Primary Alcohol | 1.0 equivalent |
| Reagent | This compound | 1.1 equivalents |
| Base | Sodium Hydride (NaH) | 1.2 equivalents |
| Solvent | Anhydrous THF or DMF | 0.1 - 0.5 M |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 16 hours | Monitored by TLC |
| Purification | Silica Gel Chromatography | |
| Expected Yield | 60 - 80% | Highly substrate-dependent |
Characterization
The successful synthesis of the PEGylated product can be confirmed by standard analytical techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the product.[2][3][4]
-
¹H NMR:
-
The appearance of characteristic peaks for the PEG backbone, typically a broad multiplet around 3.6 ppm.
-
A shift in the resonance of the protons on the carbon adjacent to the hydroxyl group of the starting material, indicating the formation of the ether linkage.
-
The presence of the Boc protecting group protons, typically a singlet around 1.4 ppm.
-
-
¹³C NMR:
-
The appearance of signals corresponding to the carbons in the PEG chain.
-
A shift in the signal of the carbon that was bonded to the hydroxyl group in the starting material.
-
5.2. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the final product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing PEGylated molecules.
Applications
The resulting Boc-NH-PEG3-O-R molecule is a valuable intermediate in several applications:
-
PROTACs: After deprotection of the Boc group, the terminal amine can be used to conjugate the molecule to a ligand for an E3 ubiquitin ligase, forming a Proteolysis Targeting Chimera (PROTAC).
-
Drug Delivery: The PEGylated molecule can be further functionalized to attach to drugs, improving their pharmacokinetic profiles.
-
Bioconjugation: The terminal amine can be reacted with various functional groups on proteins, peptides, or other biomolecules.
-
Surface Modification: The PEG linker can be used to modify surfaces to reduce non-specific binding and improve biocompatibility.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride.
-
Increase the reaction time or temperature if the starting material is sterically hindered.
-
Consider using a stronger base or a different solvent system.
-
-
Incomplete Reaction:
-
Verify the purity and reactivity of the this compound reagent.
-
Ensure sufficient equivalents of the base and PEG reagent are used.
-
-
Purification Difficulties:
-
PEGylated compounds can be challenging to purify by standard silica gel chromatography. Reverse-phase chromatography may be a suitable alternative.
-
Precipitation of the product from a solution by adding a non-solvent can also be an effective purification method.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Tos-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of Tos-PEG3-NH-Boc, a heterobifunctional linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The following sections detail the key analytical techniques and protocols for ensuring the identity, purity, and stability of this reagent.
Overview of this compound
This compound, with the chemical name N-(tert-Butoxycarbonyl)-2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethan-1-amine, is a valuable building block in pharmaceutical research. It comprises a tosyl group, which is an excellent leaving group for nucleophilic substitution, a hydrophilic triethylene glycol (PEG3) spacer, and a Boc-protected amine for subsequent coupling reactions. Accurate analytical characterization is essential to guarantee the quality and performance of this linker in multi-step syntheses.
Quantitative Data Summary
The following table summarizes the key analytical specifications for a typical batch of this compound.
| Parameter | Specification | Method |
| Chemical Formula | C₁₈H₂₉NO₇S | - |
| Molecular Weight | 403.49 g/mol | Mass Spectrometry |
| Appearance | Colorless to light yellow oil | Visual Inspection |
| Purity (LCMS) | ≥98%[1] | LC-MS |
| Identity | Consistent with structure | ¹H NMR, LC-MS[1] |
| Storage | 4°C, protect from light, stored under nitrogen[1] | - |
Experimental Protocols
Detailed methodologies for the primary analytical techniques used to characterize this compound are provided below.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and integration of proton signals.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Analysis: Process the spectrum and assign the chemical shifts to the corresponding protons in the molecule.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.80 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d | 2H | Ar-H (meta to SO₂) |
| 5.0 (broad) | s | 1H | NH -Boc |
| 4.16 | t | 2H | -CH₂-OTs |
| 3.68 | t | 2H | -CH₂-CH₂-OTs |
| 3.60 - 3.50 | m | 8H | PEG backbone (-O-CH₂-CH₂-O-) |
| 3.25 | q | 2H | -CH₂-NHBoc |
| 2.45 | s | 3H | Ar-CH₃ |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
Note: The chemical shifts are estimated based on typical values for similar structures and may vary slightly.
LC-MS for Purity Assessment and Identity Confirmation
Objective: To determine the purity of this compound and confirm its molecular weight.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol. Dilute to a final concentration of 10-20 µg/mL with the initial mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or ion trap) with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Integrate the peak area of the main compound in the chromatogram to determine purity. Analyze the mass spectrum for the expected molecular ions (e.g., [M+H]⁺, [M+Na]⁺). For C₁₈H₂₉NO₇S, the expected monoisotopic mass is 403.17.
Boc Deprotection Protocol and Reaction Monitoring
Objective: To remove the Boc protecting group to yield the free amine, which is then ready for subsequent conjugation reactions.
Protocol:
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
TLC: The product (free amine) will be more polar and have a lower Rf value than the starting material. Use a ninhydrin stain to visualize the primary amine.
-
LC-MS: Observe the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.
-
Visualizations
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Caption: Experimental workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of PROTACs with PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers, particularly short chains like triethylene glycol (PEG3), are frequently incorporated into PROTAC design. The PEG3 linker offers a balance of hydrophilicity, which can improve solubility, and structural flexibility, which can be crucial for optimal ternary complex formation.
Mass spectrometry (MS) has become an indispensable tool for the characterization and quantitative analysis of PROTACs, providing critical insights into their mechanism of action. This document provides detailed application notes and protocols for the comprehensive MS-based analysis of PROTACs featuring PEG3 linkers, covering qualitative and quantitative workflows.
Core Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The core mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, which is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols: A Step-by-Step Guide to Making PROTACs with Tos-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins associated with disease. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.
This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing Tos-PEG3-NH-Boc, a versatile polyethylene glycol (PEG)-based linker. The tosyl (Tos) group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for a controlled, sequential coupling strategy. This modular approach enables the systematic assembly of PROTACs, facilitating the optimization of linker length and composition for enhanced degradation activity.
PROTAC Signaling Pathway
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a three-stage process. The first stage involves the coupling of the linker to one of the ligands, typically via a nucleophilic substitution reaction where a nucleophilic group on the ligand displaces the tosyl group. The second stage is the deprotection of the Boc-protected amine on the linker-ligand conjugate. The final stage is the coupling of the newly exposed amine to the second ligand, usually through an amide bond formation.
Caption: A three-step workflow for the synthesis of PROTACs.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Coupling of this compound with a POI Ligand Containing a Nucleophilic Group (e.g., Phenol or Amine)
This step involves a nucleophilic substitution reaction to attach the linker to the Protein of Interest (POI) ligand.
Reagents and Materials:
-
POI Ligand with a nucleophilic group (e.g., -OH, -NH2) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add the base (K₂CO₃ for phenols, DIPEA for amines; 3.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG3-NH-Boc conjugate.
Protocol 2: Boc Deprotection of the POI-PEG3-NH-Boc Conjugate
This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
Reagents and Materials:
-
POI-PEG3-NH-Boc (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the POI-PEG3-NH-Boc conjugate (1.0 eq) in a mixture of DCM and TFA (typically a 1:1 or 4:1 v/v ratio).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting amine salt (POI-PEG3-NH₂·TFA) is often used in the next step without further purification.
Protocol 3: Amide Coupling of POI-PEG3-NH₂ with an E3 Ligase Ligand Containing a Carboxylic Acid
This final step connects the two ligands via an amide bond to form the complete PROTAC molecule.
Reagents and Materials:
-
POI-PEG3-NH₂·TFA salt (1.1 eq)
-
E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-5.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI-PEG3-NH₂·TFA salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of PROTACs using PEG linkers, compiled from various literature sources. Actual yields and purity will vary depending on the specific ligands used.
| Step | Reaction Type | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Analytical Method(s) |
| 1. Linker Coupling (Nucleophilic Substitution) | SₙAr or Sₙ2 | 50 - 80 | >95 | LC-MS, ¹H NMR |
| 2. Boc Deprotection | Acidolysis | >95 (often quantitative) | Used directly in the next step | LC-MS |
| 3. Amide Coupling | Amide Bond Formation | 40 - 70 | >98 | LC-MS, HPLC, ¹H NMR, ¹³C NMR, HRMS |
Abbreviations: LC-MS (Liquid Chromatography-Mass Spectrometry), HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry).
Characterization and Validation
The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity.
-
LC-MS: To monitor reaction progress and confirm the molecular weight of the products.
-
HPLC: To assess the purity of the final compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final PROTAC.
Once synthesized and purified, the biological activity of the PROTAC should be evaluated through various cellular assays, such as Western blotting to measure the degradation of the target protein.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tos-PEG3-NH-Boc Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Tos-PEG3-NH-Boc. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide: Incomplete Reactions
An incomplete reaction is a frequent issue in the synthesis of this compound. This guide outlines potential causes and solutions to drive the reaction to completion.
dot
Caption: Synthetic pathway for the tosylation of Boc-NH-PEG3-OH.
Common Causes for Incomplete Tosylation and Recommended Solutions
| Parameter | Problem | Recommended Solution | Citation |
| Reagents | Insufficient Tosyl Chloride (TsCl) or base (e.g., pyridine, triethylamine) | Use a slight excess (1.1-1.5 equivalents) of TsCl and base. | [1][2] |
| Low quality or degraded TsCl | Use fresh, high-purity TsCl. TsCl can be sensitive to moisture. | [3] | |
| Inappropriate base | Stronger bases like NaOH can increase conversion but may lead to side products. Weaker bases like K2CO3 or DIPEA can also be used. | [2] | |
| Reaction Conditions | Low reaction temperature | While the reaction is often started at 0°C to control the initial exotherm, allowing it to proceed at room temperature or slightly elevated temperatures may be necessary. | [4] |
| Short reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. | ||
| Inadequate solvent | Ensure the solvent (e.g., Dichloromethane - DCM) fully dissolves the PEG starting material. | ||
| Starting Material | Presence of water | Ensure all reagents and glassware are dry. Water can hydrolyze TsCl. | |
| Steric hindrance | For higher molecular weight PEGs, steric hindrance can slow the reaction. Consider longer reaction times or a more reactive sulfonyl chloride. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound reaction?
You can monitor the reaction progress using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
dot
Caption: A workflow for troubleshooting incomplete reactions.
Q2: I see multiple spots on my TLC plate. What could they be?
Multiple spots on a TLC plate can indicate the presence of starting material, your desired product, and potential side products.
-
Starting Material (Boc-NH-PEG3-OH): This will be more polar and have a lower Rf value.
-
Product (this compound): This will be less polar than the starting material and have a higher Rf value.
-
Side Products: A common side product is the ditosylated PEG, which can form if the starting material is a PEG diol instead of a mono-alcohol. Another possibility is the formation of pyridinium salts if pyridine is used as a base, which can be difficult to remove.
Q3: My Boc deprotection step is incomplete. What should I do?
Incomplete Boc deprotection can be caused by several factors.
-
Insufficient Acid: The Boc group is removed by acid. If the acid (commonly Trifluoroacetic Acid - TFA) is too weak or used in too low a concentration, the reaction may not go to completion. You can try increasing the concentration of TFA (e.g., from 20% to 50% in DCM).
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require longer reaction times or gentle heating.
-
Solvent Issues: Ensure the solvent, typically DCM, effectively dissolves the Boc-protected PEG linker.
dot
Caption: Relationship between reaction parameters and outcomes.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
-
Prepare the TLC plate: Use a silica gel coated TLC plate.
-
Spot the reaction mixture: Using a capillary tube, spot a small amount of the reaction mixture, the starting material (as a reference), and a co-spot (both reaction mixture and starting material) onto the plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent will move up the plate by capillary action.
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and let it dry. Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analyze the results: Compare the spots of the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the progress of the reaction.
Protocol 2: General Boc Deprotection
-
Dissolve the Boc-protected PEG linker in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.
References
Technical Support Center: Optimizing Tos-PEG3-NH-Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Tos-PEG3-NH-Boc and related derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of Boc-protected amino-PEG-tosylates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Tos-PEG3-OH | Incomplete reaction. | - Ensure PEG is thoroughly dried before reaction, for example, by azeotropic distillation with toluene. - Use a slight excess of tosyl chloride (TsCl), typically 1.05-1.5 equivalents.[1][2] - Allow the reaction to proceed for a sufficient duration; overnight stirring at room temperature is common.[1][2] |
| Formation of ditosylated byproduct. | - Selective monotosylation can be favored by specific reaction conditions, such as using Ag₂O and KI, which can promote internal hydrogen bonding to protect one hydroxyl group.[1] | |
| Degradation of TsCl. | - Use fresh or recrystallized TsCl for the reaction. | |
| Inconsistent TLC Results During Tosylation | Presence of highly polar reagents like pyridine. | - Before running a TLC, perform a mini-workup of a small aliquot of the reaction mixture. - Alternatively, after spotting on the TLC plate, place it under high vacuum for a period to evaporate volatile reagents like pyridine. |
| Low Yield of PEG3-Amine Derivative | Inefficient nucleophilic substitution of the tosylate. | - Consider a two-step process for higher purity and yield: first, react the tosylated PEG with sodium azide (NaN₃) in DMF to form the PEG-azide, followed by reduction to the amine via a Staudinger reaction (using PPh₃). - If performing direct amination with ammonia, be aware that side reactions forming secondary and tertiary amines can occur, reducing the yield of the primary amine. |
| Steric hindrance. | - Ensure adequate reaction time and temperature. For the azide substitution, elevated temperatures may be necessary. | |
| Low Yield of Boc-Protected Amine | Incomplete reaction. | - Use an appropriate excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.4 to 3 equivalents. - Ensure the presence of a suitable base, such as triethylamine, DMAP, or sodium bicarbonate, to facilitate the reaction. - Catalyst-free methods using PEG-400 as a solvent-free medium at room temperature have also been reported to give excellent yields. |
| Hydrolysis of (Boc)₂O. | - Perform the reaction under anhydrous conditions where possible, although reactions in aqueous biphasic systems are also common. | |
| Difficulty in Product Purification | Residual reagents or byproducts. | - For tosylation reactions using pyridine or triethylamine, wash the organic layer with dilute acid (e.g., 0.5-1 M HCl) to remove the base. - Utilize column chromatography for purification, with solvent systems such as DCM and methanol. - Precipitation of the PEG product from a solution (e.g., DCM or THF) by adding a non-solvent like diethyl ether or hexanes is an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to achieve selective monotosylation of PEG3?
A1: Selective monotosylation can be challenging due to the presence of two terminal hydroxyl groups. One effective method involves using silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) with tosyl chloride. This combination is thought to promote internal hydrogen bonding in the PEG chain, rendering one hydroxyl group less reactive.
Q2: I am seeing a byproduct with a higher molecular weight after tosylation. What is it?
A2: This is likely the di-tosylated PEG, where both hydroxyl termini have reacted with tosyl chloride. To minimize this, avoid using a large excess of TsCl and consider methods that favor monotosylation.
Q3: Why is my Boc protection reaction not going to completion?
A3: Incomplete Boc protection can be due to several factors. Ensure you are using a sufficient excess of (Boc)₂O and an appropriate base. The reaction is generally rapid, but monitoring by TLC or LC-MS is recommended to confirm completion. For sterically hindered amines, longer reaction times or gentle heating may be required.
Q4: What are the best conditions for removing the Boc protecting group?
A4: The Boc group is readily cleaved under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA), often as a 25-50% solution in dichloromethane (DCM), at room temperature for 30 minutes to 2 hours.
Q5: Can I use a buffer containing primary amines, like Tris, during the purification of amine-reactive PEG derivatives?
A5: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) when working with amine-reactive species like tosylated PEGs, as the buffer will compete with your target nucleophile for reaction.
Experimental Protocols
Protocol 1: Monotosylation of PEG3 (Ag₂O/KI Method)
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Preparation : Dry PEG3 (1 equivalent) by azeotropic distillation in toluene using a Dean-Stark trap.
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Reaction Setup : Dissolve the dried PEG3 in dry toluene. Add silver oxide (Ag₂O, 1.5 equivalents) and potassium iodide (KI, 0.2 equivalents).
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Tosylation : To the rapidly stirred solution, add tosyl chloride (TsCl, 1.05 equivalents) in one portion.
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Reaction : Stir the mixture at room temperature for 12 hours.
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Work-up : Filter the reaction mixture to remove solids. Concentrate the filtrate by rotary evaporation.
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Purification : Purify the crude product by column chromatography or precipitation.
Protocol 2: Boc Protection of Amino-PEG3
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Reaction Setup : Dissolve the amino-PEG3 (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Reagent Addition : Add a base, such as triethylamine (3 equivalents), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5-2 equivalents).
-
Reaction : Stir the solution at room temperature and monitor the reaction progress by TLC until the starting amine is consumed.
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Work-up : Dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 3: Boc Deprotection
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Reaction Setup : Dissolve the Boc-protected PEG derivative in anhydrous DCM (e.g., at a concentration of 0.1 M).
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Deprotection : Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.
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Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
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Isolation : Remove the DCM and excess TFA by rotary evaporation. To remove residual TFA, co-evaporate with toluene (3 times). The product is typically obtained as a TFA salt.
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Neutralization (Optional) : If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Dry the organic layer and concentrate to yield the free amine.
Visual Guides
References
Technical Support Center: Tos-PEG3-NH-Boc Bioconjugation
Welcome to the technical support center for Tos-PEG3-NH-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional linker that contains three key components:
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A tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.
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A three-unit polyethylene glycol (PEG3) spacer, which enhances solubility and provides spatial separation between conjugated molecules.
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A tert-butyloxycarbonyl (Boc) protected primary amine (-NH-Boc), which allows for sequential conjugation strategies.
Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker connecting a target protein binder and an E3 ligase ligand.[1][2][3] It is also used in other bioconjugation applications requiring a hydrophilic spacer and controlled, stepwise reactions.[4]
Q2: What is the fundamental reaction mechanism for this linker?
A: The bioconjugation process typically involves two main steps:
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Nucleophilic Substitution: The tosyl group is displaced by a nucleophile on the first binding partner (e.g., a thiol group from a cysteine residue or an amine from a lysine residue on a protein). This reaction forms a stable covalent bond. The tosyl group is highly reactive with various nucleophiles, including amines, thiols, and hydroxyls.[5]
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Boc Deprotection: The Boc protecting group is removed from the terminal amine using a strong acid, typically trifluoroacetic acid (TFA). This exposes the primary amine, making it available for conjugation to the second binding partner.
Q3: What are the most common side products I should be aware of during the initial conjugation step (tosylate reaction)?
A: The primary side products arise from the reactivity of the tosyl group with various nucleophiles present on a biomolecule.
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Off-Target Modification: Besides the intended reaction site (e.g., a specific cysteine), the tosyl group can react with other nucleophilic amino acid side chains. These include:
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Lysine residues (ε-amino group)
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Histidine residues (imidazole ring)
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Serine/Threonine/Tyrosine residues (hydroxyl group)
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N-terminal amine
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Hydrolysis: The tosyl group can be hydrolyzed in aqueous buffers, leading to an unreactive hydroxyl-PEG3-NH-Boc.
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Cross-linking: If the target biomolecule has multiple reactive nucleophiles, a bifunctional impurity like Tos-PEG3-Tos could lead to intermolecular cross-linking, causing protein aggregation.
Q4: What side products can occur during the Boc deprotection step?
A: The acidic conditions required for Boc deprotection can lead to unintended modifications.
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Alkylation by tert-butyl cation: The deprotection reaction releases a reactive tert-butyl cation. This cation can alkylate electron-rich amino acid residues, most commonly tryptophan and methionine .
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Acid-labile group cleavage: If your biomolecule contains other acid-sensitive protecting groups or linkages, they may be cleaved during Boc deprotection.
Troubleshooting Guides
This section addresses specific issues that may arise during your bioconjugation experiments.
Problem 1: Low Yield of PEGylated Conjugate
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The reactivity of nucleophiles is pH-dependent. For selective cysteine thiol modification, maintain a pH of 7.0-8.5. At this pH, the thiol is sufficiently nucleophilic, while amines are largely protonated and less reactive. For amine modification, a pH of 8.0-9.5 is recommended. Always verify the pH of your reaction buffer. |
| Hydrolysis of this compound | Prepare stock solutions of the linker in a dry, aprotic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer immediately before starting the conjugation. Avoid prolonged storage of the linker in aqueous solutions. |
| Insufficient Molar Excess of Linker | Increase the molar ratio of this compound to your biomolecule. A common starting point is a 5 to 20-fold molar excess, but this may require optimization. |
| Inaccessible Target Residue | The target nucleophile on the protein may be buried within the protein's structure. Consider using a longer PEG linker or performing the reaction under partially denaturing (but reversible) conditions if your protein's activity can be recovered. |
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
| Possible Cause | Recommended Solution |
| High Molar Ratio of Linker | A large excess of the linker can drive the reaction towards modifying multiple accessible sites. Systematically decrease the molar ratio to find an optimal balance between yield and selectivity. |
| Multiple Reactive Sites | Your biomolecule may have several surface-exposed residues with similar reactivity. To favor N-terminal modification over lysine, for example, lower the reaction pH to around 7. |
| Non-specific Reactivity | As discussed in the FAQs, tosyl groups can react with multiple nucleophiles. Optimizing the pH is the primary strategy for enhancing selectivity. For cysteine-specific modification, ensure other nucleophiles are less reactive by maintaining a pH below 8.5. |
Problem 3: Formation of Side Products During Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation generated during deprotection can alkylate sensitive residues. To prevent this, use a "scavenger cocktail" with the trifluoroacetic acid (TFA). A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the tert-butyl cation. |
| Degradation of the Biomolecule | Prolonged exposure to strong acid can damage the biomolecule. Perform the deprotection reaction on ice and limit the incubation time (e.g., 1 hour). |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Thiol (Cysteine)
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Protein Preparation: Dissolve the protein containing a free cysteine in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-7.5. The protein concentration is typically 1-10 mg/mL.
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Linker Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent like DMSO.
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Conjugation Reaction: Add the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
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Monitoring: Monitor the reaction progress using SDS-PAGE (which will show a molecular weight shift) or mass spectrometry.
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Purification: Remove excess linker and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: General Procedure for Boc Deprotection
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Sample Preparation: The purified and buffer-exchanged Boc-protected conjugate can be lyophilized to ensure it is free of water and nucleophilic buffer components.
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Deprotection Cocktail: Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
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Deprotection Reaction: Add the cold deprotection cocktail to the lyophilized conjugate.
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Incubation: Incubate the reaction on ice for 1 hour with occasional gentle mixing.
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TFA Removal: Remove the TFA by evaporation under a stream of nitrogen, followed by lyophilization.
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Purification: Purify the final deprotected conjugate by SEC or HPLC to remove scavengers and any side products.
Visualizations
Caption: Reaction pathway for this compound bioconjugation with potential side products.
Caption: A logical workflow for troubleshooting common issues in PEGylation experiments.
References
Technical Support Center: Challenges in Boc Deprotection of PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of polyethylene glycol (PEG)ylated Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of PEGylated PROTACs in a question-and-answer format, offering potential causes and solutions.
1. Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a frequent challenge, often indicated by the presence of the starting material in TLC or LC-MS analysis. Several factors can contribute to this issue.
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Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
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Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotection reactions are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1]
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Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1]
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Poor Solubility: The choice of solvent is crucial for ensuring that both the PEGylated PROTAC and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
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Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, you can move from 20% TFA in DCM to 50% TFA in DCM.[1]
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Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time as needed.
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Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.
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Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated PROTAC.
2. I am observing side products after deprotection. What could be the cause?
The formation of side products can complicate purification and reduce the yield of your desired deprotected PROTAC.
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Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, leading to undesired side products.
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Cleavage of Other Acid-Labile Groups: If your PROTAC contains other acid-sensitive functional groups, they may be cleaved under the acidic deprotection conditions.
Troubleshooting Steps:
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Use Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS).
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Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of PEGylated PROTACs?
A common starting point for Boc deprotection is treating the PEGylated PROTAC with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours. However, the optimal conditions can vary significantly depending on the specific PROTAC structure and the length of the PEG linker.
Q2: How does the length of the PEG linker affect Boc deprotection?
Longer PEG chains can increase steric hindrance, potentially slowing down the deprotection reaction and requiring harsher conditions (e.g., higher acid concentration or longer reaction times) for complete removal of the Boc group. The increased hydrophilicity from longer PEG chains may also influence the solubility of the PROTAC, necessitating adjustments to the solvent system.
Q3: What are some alternative, milder methods for Boc deprotection?
For acid-sensitive PROTACs, several milder deprotection strategies can be employed:
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4M HCl in 1,4-Dioxane: This is often considered a strong yet selective reagent for Boc deprotection.
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Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.
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Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
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Thin-Layer Chromatography (TLC): A quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Q5: What is the best way to work up the reaction and isolate the deprotected PROTAC?
The work-up procedure depends on the properties of the deprotected PROTAC:
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Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
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Precipitation: The deprotected PROTAC, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
Data Presentation
The following tables summarize quantitative data on Boc deprotection under various conditions.
Table 1: Comparison of Deprotection Cocktails for a Model Tetrapeptide
| Entry | Deprotection Cocktail | Time | Yield of Target Product | Average Deprotection Efficiency per Cycle |
| 1 | 50% TFA/DCM | 5 min | 78% | 93.9% |
| 2 | 50% TFA/DCM | 2 x 30 min | >98% | ~100% |
| 3 | 4 M HCl/dioxane | 5 min | 85% | 95.9% |
| 4 | 4 M HCl/dioxane | 2 x 30 min | >98% | ~100% |
Data adapted from a study on solid-phase peptide synthesis and may serve as a general guideline.
Table 2: Yields for N-Boc Deprotection using a Deep Eutectic Solvent (DES)
| Substrate | Time (min) | Yield (%) |
| N-Boc benzylamine | 10 | 98 |
| N-Boc aniline | 15 | 95 |
| N-Boc L-Leucine methyl ester | 25 | 68 |
| N-Boc L-Valine methyl ester | 25 | 63 |
This table showcases an alternative, greener deprotection method with a choline chloride/p-toluenesulfonic acid deep eutectic solvent.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
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Dissolve the Boc-protected PEGylated PROTAC in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
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Cool the solution to 0°C in an ice bath.
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Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
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If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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Co-evaporate with toluene (3x) to remove residual TFA.
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For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Monitoring Boc Deprotection by LC-MS
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Prepare a calibration curve using known concentrations of the starting material and the expected product.
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At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
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Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
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Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
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Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
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Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEGylated PROTACs.
Caption: Troubleshooting decision tree for Boc deprotection.
Caption: Boc deprotection and potential side reaction pathway.
References
Technical Support Center: Improving PROTAC® Solubility with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for enhancing the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and why is solubility a major challenge?
PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
However, the structure required to bridge these two proteins often results in molecules with a high molecular weight (frequently >700 Da) and significant lipophilicity.[3] These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, which is typically associated with poor aqueous solubility and low cell permeability.
Q2: How do PEG linkers improve the solubility of PROTACs?
PEG linkers are chains composed of repeating ethylene glycol units. Incorporating these linkers is a well-established strategy to increase the aqueous solubility of PROTACs for several reasons:
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Hydrophilicity : The ether oxygens in the PEG backbone are hydrophilic and can act as hydrogen bond acceptors, improving interaction with water.
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Flexibility : The flexibility of PEG linkers allows the PROTAC to adopt various conformations, which can be crucial for forming a stable and productive ternary complex between the target protein and the E3 ligase.
Q3: How does PEG linker length affect PROTAC performance?
The length of the linker is a critical parameter that influences solubility, permeability, and degradation efficiency.
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Too Short : Short linkers can cause steric hindrance, preventing the formation of a stable ternary complex.
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Too Long : Excessively long and flexible linkers can lead to reduced efficacy due to a higher entropic penalty upon binding and may not sufficiently orient the two proteins for efficient ubiquitination.
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Optimal Length : An optimal linker length exists for each specific POI and E3 ligase pair, which must be determined empirically. This length properly balances the need to connect the two proteins without introducing excessive flexibility or steric clash.
Q4: Can adding a PEG linker negatively impact my PROTAC's cell permeability?
The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity from PEG linkers can sometimes hinder passive diffusion across the cell membrane, their flexible nature can also be advantageous. PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that is better able to cross the cell membrane. However, excessive PEGylation can decrease cellular uptake, meaning the optimal number of PEG units must be found to balance solubility and permeability.
Troubleshooting Guide
This section addresses common problems encountered when using PEG linkers to improve PROTAC solubility.
Problem 1: My PROTAC's solubility is still poor after introducing a PEG linker.
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Possible Cause 1: Insufficient PEG length.
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Solution : Synthesize a series of PROTACs with increasing PEG chain lengths (e.g., n=2, 4, 6, 8 units) to identify a derivative with improved solubility. The commercial availability of bi-functionalized PEG chains of varying lengths facilitates this process.
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Possible Cause 2: Dominant hydrophobicity of the ligands.
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Solution : If the POI or E3 ligase ligands are extremely hydrophobic, a simple PEG linker may not be enough. Consider incorporating other polar or ionizable groups into the linker, such as piperazine or piperidine moieties, which can significantly improve aqueous solubility.
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-
Possible Cause 3: Inaccurate solubility measurement.
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Solution : Ensure you are using an appropriate assay to measure solubility. For early-stage screening, kinetic solubility assays are often sufficient. For later-stage development, thermodynamic solubility provides a more accurate measure. If the PROTAC precipitates in aqueous assay buffers, it can lead to an underestimation of its potency (DC50).
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Problem 2: My PEGylated PROTAC is soluble, but it has lost its degradation activity.
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Possible Cause 1: Improper linker length.
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Solution : The linker length may not be optimal for the formation of a stable ternary complex. A linker that is too long or too short can prevent the E3 ligase and the target protein from aligning correctly for ubiquitination. Test analogs with different PEG linker lengths. For example, in one study on BTK degraders, PROTACs with four or more PEG units showed potent activity, while those with shorter linkers had impaired binding affinity.
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Possible Cause 2: Excessive linker flexibility.
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Solution : While some flexibility is beneficial, a highly flexible linker might not adequately restrict the geometry required for an effective ternary complex. Consider incorporating more rigid elements, like piperazine or triazole groups, into the linker design to reduce conformational freedom.
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Possible Cause 3: Altered cell permeability.
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Solution : The new PEGylated PROTAC may have poor cell permeability, preventing it from reaching its intracellular target. Assess the permeability of your new compound using a PAMPA or Caco-2 assay. A balance must be struck; sometimes, replacing a hydrophilic PEG linker with more lipophilic groups can improve permeability at the cost of aqueous solubility.
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Problem 3: I am observing high variability and poor reproducibility in my cell-based degradation assays.
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Possible Cause 1: PROTAC precipitation in cell culture media.
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Solution : Poorly soluble PROTACs can precipitate in aqueous media, leading to inconsistent effective concentrations between experiments. Before performing cell-based assays, confirm the solubility and stability of your PROTAC in the specific culture medium used. If solubility is an issue, consider using formulation strategies, such as creating amorphous solid dispersions (ASDs), to improve dissolution for in vitro experiments.
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Possible Cause 2: PROTAC degradation during sample preparation.
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Solution : PROTACs can be susceptible to degradation in plasma or during sample processing. Ensure your sample handling and lysis procedures are rapid and consistently performed on ice. Use fresh lysis buffer containing protease and phosphatase inhibitors.
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Data on PROTAC Performance with PEG Linkers
The optimal linker is highly dependent on the specific PROTAC system. The following tables provide illustrative data compiled from literature sources to show general trends in how linker composition and length can affect physicochemical properties and degradation efficacy.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative PROTACs
| PROTAC Variant | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
|---|---|---|---|---|---|
| PROTAC-Alkyl | C12 Alkyl Chain | 810 | 6.8 | 150 | < 1 |
| PROTAC-PEG2 | 2 PEG units | 842 | 6.1 | 168 | 15 |
| PROTAC-PEG4 | 4 PEG units | 930 | 5.4 | 187 | 55 |
| PROTAC-PEG8 | 8 PEG units | 1106 | 4.0 | 225 | > 100 |
Note: Data is illustrative and compiled from general trends reported in the literature. TPSA: Topological Polar Surface Area.
Table 2: Impact of PEG Linker Length on Degradation Efficacy
| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
|---|---|---|---|---|
| BRD4 | 3 PEG units | 25 | 92 | Optimal length for this system. |
| BRD4 | 5 PEG units | 8 | 95 | Improved potency and degradation. |
| BRD4 | 10 PEG units | 78 | 80 | Reduced potency, likely due to excessive length/flexibility. |
| ERα | 12-atom linker | >100 | ~60 | A 16-atom linker showed superior degradation. |
| BTK | < 4 PEG units | >1000 | < 20 | Shorter linkers impaired binding affinity. |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and highly dependent on the specific cell line and experimental conditions.
Visualized Workflows and Mechanisms
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Solubility Optimization
This workflow outlines the iterative process for designing and evaluating PEGylated PROTACs to improve solubility and maintain potency.
References
Technical Support Center: The Tosyl Group in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions associated with the use of the tosyl group.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Tosylate
Q1: My tosylation reaction is not proceeding, and I am recovering my starting alcohol. What is the likely cause and how can I fix it?
This is a common issue primarily caused by the presence of moisture. Tosyl chloride (TsCl) readily reacts with water, which consumes the reagent and prevents the tosylation of the alcohol. Any tosylate that does form can also be susceptible to hydrolysis back to the starting alcohol.
Recommended Solutions:
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Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents must be anhydrous, and it is recommended to use freshly opened bottles or solvents dried over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Quality: Use a fresh, high-quality bottle of tosyl chloride. Old or improperly stored TsCl may have already reacted with atmospheric moisture.
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Choice of Base: Pyridine is a common base and solvent for tosylation reactions. It acts as a nucleophilic catalyst and also neutralizes the HCl byproduct.[1][2] For less reactive alcohols, a stronger, non-nucleophilic base like triethylamine (TEA) can be used in a solvent like dichloromethane (DCM).[3]
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Increase Reactivity: For sterically hindered or less reactive alcohols, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4] In very difficult cases, using a strong base like sodium hydride (NaH) to first deprotonate the alcohol to form the alkoxide, followed by the addition of TsCl, can be effective.[5]
Issue: Formation of an Alkyl Chloride Instead of the Tosylate
Q2: I have isolated the corresponding alkyl chloride from my tosylation reaction. Why did this happen and how can I prevent it?
The formation of an alkyl chloride is a well-known side reaction in tosylations using tosyl chloride. The chloride ion (Cl⁻), a byproduct of the reaction between the alcohol and TsCl, can act as a nucleophile and displace the newly formed tosylate group, especially for primary and benzylic alcohols.
Recommended Solutions:
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Use p-Toluenesulfonic Anhydride (Ts₂O): The most effective way to avoid chloride substitution is to use p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent. This reaction does not produce chloride ions, thus eliminating the possibility of this side reaction.
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Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can disfavor the nucleophilic attack by the chloride ion.
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Choice of Solvent: Using a non-polar solvent can reduce the solubility and nucleophilicity of the chloride salt byproduct.
Issue: Competing Elimination Reactions
Q3: My reaction is producing a significant amount of alkene byproducts. How can I favor the desired substitution reaction?
Elimination reactions (E2) are a common side reaction, particularly with secondary and tertiary alcohols, and are favored by sterically hindered or strongly basic conditions, as well as higher temperatures.
Recommended Solutions:
-
Choice of Base: Use a non-hindered base like pyridine. Bulky bases such as triethylamine can sometimes favor elimination.
-
Control Temperature: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.
-
Use a Better Leaving Group: For substrates prone to elimination, consider converting the alcohol to a triflate, which is an even better leaving group than a tosylate and can often undergo substitution under milder conditions.
Frequently Asked Questions (FAQs)
Q4: How stable are tosylates and what are the best storage conditions?
The stability of a tosylate is highly dependent on its structure.
-
Primary alkyl tosylates are generally stable and can often be purified by chromatography and stored for extended periods.
-
Secondary alkyl tosylates are less stable and may be prone to elimination or substitution upon prolonged storage or heating.
-
Benzylic and allylic tosylates are particularly unstable and can decompose even at room temperature.
Storage Recommendations: It is crucial to store all tosylates, especially the more reactive ones, at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light to minimize degradation.
Q5: When should I choose a mesylate or triflate over a tosylate?
The choice between a tosylate, mesylate, or triflate depends on the reactivity of the substrate and the desired reaction conditions.
-
Mesylates (OMs): Mesyl chloride is less sterically hindered than tosyl chloride, which can be advantageous for the sulfonylation of sterically hindered alcohols.
-
Triflates (OTf): Triflate is an exceptionally good leaving group, making it ideal for reactions with unreactive substrates or when very fast reaction rates are required. However, triflates are also the least stable and most expensive of the three.
Data Presentation
Table 1: Comparison of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate | Key Characteristics |
| Tosylate | -OTs | p-Toluenesulfonic acid | -2.8 | 1 | Good general-purpose leaving group, often crystalline. |
| Mesylate | -OMs | Methanesulfonic acid | -1.9 | ~0.6 | Less sterically hindered than tosylate, useful for hindered alcohols. |
| Triflate | -OTf | Triflic acid | -14 | ~3 x 10⁴ | Excellent leaving group for unreactive substrates, but less stable and more expensive. |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
-
To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Tosylation of a Sterically Hindered Secondary Alcohol using p-Toluenesulfonic Anhydride (Ts₂O)
-
To a solution of the hindered alcohol (1.0 eq.) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add pyridine (3.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C and add p-toluenesulfonic anhydride (1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl (to remove pyridine and DMAP), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of chloride substitution side reaction and its prevention.
References
Technical Support Center: Optimizing Linker Length for PROTAC Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for PROTAC (Proteolysis Targeting Chimera) efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2][3] The linker's primary role is to bridge the POI and the E3 ligase, bringing them into close enough proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This ternary complex formation is the essential first step for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
The length of the linker is a critical parameter because:
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.
-
If the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.
Therefore, an optimal linker length is crucial for facilitating a conformationally favorable ternary complex that leads to efficient and potent target protein degradation.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. However, the field is evolving from these synthetically tractable linkers to more sophisticated ones that can impart specific properties. Other linker types include those with more rigid structures, such as piperazine or triazole rings, which can help to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also influence the stability of the ternary complex and, consequently, the degradation efficiency. Altering the atomic composition, such as replacing CH2 groups with oxygen, can also inhibit PROTAC activity.
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, thereby reducing the formation of the productive ternary complex. To mitigate the hook effect, you can:
-
Perform careful dose-response studies: This helps to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Enhance ternary complex cooperativity: Optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase can favor ternary complex formation even at higher concentrations.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be at play:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Cellular Efflux: The PROTAC could be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations.
Solutions:
-
Synthesize a library of PROTACs with varying linker lengths: This is the most direct way to address the issue of suboptimal linker length. Even small changes can have a significant impact on degradation efficacy.
-
Evaluate ternary complex formation directly: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to assess the formation and stability of the ternary complex.
-
Modify the linker composition: Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.
-
Assess cell permeability and efflux: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs. Here are some strategies to address it:
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.
-
Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation
| PROTAC Compound | Linker Length (atoms) | ER Degradation at 10 µM (%) |
| 9 | 9 | ~50 |
| 11 | 12 | >75 |
| 13 | 16 | >95 |
| 14 | 19 | ~75 |
| 15 | 21 | ~50 |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | p38α DC50 (nM) | p38α Dmax (%) |
| Compound A | 12 | >1000 | <20 |
| Compound B | 15-17 | <100 | >80 |
| Compound C | 20 | >500 | ~40 |
Table 3: Effect of Linker Length on BRD4 Degradation
| Linker Type & Length | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | >90 |
| PEG4 | 10 | >95 |
| PEG5 | 30 | >90 |
| Alkyl C8 | 50 | ~85 |
| Alkyl C10 | 20 | >90 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of target protein remaining after PROTAC treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of the PROTAC for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative amount of the target protein.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be fit to binding models to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex.
Protocol 3: Cellular Target Engagement using NanoBRET™
The NanoBRET™ assay allows for the quantitative measurement of PROTAC binding to its target protein within living cells.
Principle:
This technology uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled PROTAC (acceptor). Binding of the PROTAC to the target brings the donor and acceptor into close proximity, resulting in an energy transfer that can be measured.
Detailed Protocol:
-
Cell Line Generation: Generate a cell line that expresses the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a 96-well or 384-well plate.
-
PROTAC and Tracer Addition: Add the fluorescently labeled tracer and varying concentrations of the unlabeled PROTAC to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Ternary Complex Formation: Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of the crucial ternary complex in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target Protein of Interest (POI) and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue; check for this using techniques like Dynamic Light Scattering (DLS).
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule using methods such as NMR and mass spectrometry. Degradation or impurity of the PROTAC is a common source of experimental failure.
-
Binary Binding: Confirm that your PROTAC binds to the target protein and the E3 ligase independently. If binary binding is weak or absent, ternary complex formation is unlikely. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary affinities.[1][2]
Q2: I've confirmed binary binding, but still see no ternary complex. What's the next step?
A2: The issue likely lies in the geometry and stability of the ternary complex itself. Consider the following:
-
Linker Length and Composition: The linker is a critical determinant of successful ternary complex formation.[][4][5]
-
A linker that is too short may cause steric hindrance, preventing the target and E3 ligase from coming together.
-
A linker that is too long can lead to an unstable, flexible complex with inefficient ubiquitination.
-
The chemical composition of the linker influences its flexibility and can participate in interactions that stabilize the complex.
-
-
"Unproductive" Ternary Complex: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or the attachment points on the PROTAC.
-
Cooperativity: This refers to the influence of one protein on the PROTAC's affinity for the other. Positive cooperativity, where the binding of the first protein increases the affinity for the second, is often a hallmark of successful PROTACs. Conversely, strong negative cooperativity can prevent ternary complex formation.
Q3: My degradation assay shows a "hook effect." What does this mean and how can I mitigate it?
A3: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than bridging them to form a ternary complex.
-
Mitigation Strategy: Perform a detailed dose-response curve with a wide range of PROTAC concentrations (from picomolar to micromolar) to identify the optimal concentration for degradation and to characterize the hook effect. Adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.
Experimental & Assay-Specific Issues
Q4: My SPR sensorgrams for ternary complex formation are difficult to interpret. What are some common issues?
A4: Interpreting SPR data for a three-component system can be complex. Here are some common issues and their potential causes:
-
Complex Sensorgrams: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events, conformational changes upon binding, or issues with protein stability on the chip surface.
-
Low Signal: This may be due to weak interactions, low protein activity, or incorrect immobilization of the ligand.
-
High Non-Specific Binding: Ensure proper buffer conditions and consider using a reference surface to subtract non-specific binding.
Q5: I'm using a cellular assay like NanoBRET, but the signal is low. What should I check?
A5: Low signal in cellular assays can stem from several factors:
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Cell Permeability of the PROTAC: The PROTAC may not be efficiently entering the cells. Strategies to improve permeability include optimizing the linker and using prodrug approaches.
-
Expression Levels of Target and E3 Ligase: Ensure that both the tagged target protein and the E3 ligase are expressed at appropriate levels in your cell line.
-
Cellular Context: Ternary complex formation can be highly dependent on the cellular environment. An in-vitro assay may not always be predictive of cellular activity.
Quantitative Data Summary
The following tables summarize quantitative data for well-characterized PROTACs to serve as a reference for expected binding affinities and cooperativity values.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC)
| Interaction | Assay | KD (nM) | Cooperativity (α) | Reference |
| MZ1 + VCB | ITC | 66 | - | |
| MZ1 + VCB | SPR | 29 | - | |
| MZ1 + Brd4BD2 | ITC | 4 | - | |
| MZ1 + Brd4BD2 | SPR | 1 | - | |
| VCB:MZ1 + Brd4BD2 | ITC | - | 15 | |
| VCB:MZ1 + Brd4BD2 | SPR | - | 26 |
VCB: VHL-ElonginC-ElonginB complex Brd4BD2: Second bromodomain of Brd4 Cooperativity (α) is a dimensionless factor.
Table 2: Impact of Linker Length on PROTAC Efficacy
| Target | E3 Ligase | Optimal Linker Length (atoms) | DC50 at Optimal Length | Dmax at Optimal Length | Reference |
| ERα | CRBN | 16 | ~1 nM | >95% | |
| p38α | VHL | 15-17 | ~10 nM | >90% |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To determine the binding affinities of the binary and ternary complexes and to calculate the cooperativity factor (α).
Part 1: Determining Binary Binding Affinities (KD1 and KD2)
-
PROTAC to Target Protein (KD1):
-
Prepare the target protein solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the target protein.
-
Perform the titration and analyze the data to determine KD1.
-
-
PROTAC to E3 Ligase (KD2):
-
Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity (KD,ternary)
-
PROTAC to E3 Ligase in the Presence of Target Protein:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to obtain the ternary binding affinity (KD,ternary).
-
Calculation of Cooperativity (α):
α = KD2 / KD,ternary
A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the association and dissociation rates of the ternary complex.
-
Immobilization: Immobilize the E3 ligase onto the sensor chip.
-
Binary Interaction: Inject the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Complex Formation:
-
Premix the PROTAC with a saturating concentration of the target protein.
-
Inject this mixture over the immobilized E3 ligase to measure the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
Protocol 3: Cellular Ternary Complex Formation using NanoBRET
Objective: To detect and quantify ternary complex formation in live cells.
-
Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc luciferase (e.g., HiBiT) and the E3 ligase fused to a HaloTag.
-
Cell Plating: Plate the cells in a suitable assay plate.
-
Labeling: Add the HaloTag ligand (fluorophore) and the NanoLuc substrate (furimazine) to the cells.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.
Visualizations
PROTAC Mechanism of Action and Ternary Complex Formation
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Experimental Workflow for Assessing Ternary Complex Formation
Caption: A typical workflow for characterizing PROTAC-induced ternary complex formation using a combination of in vitro and cellular assays.
Troubleshooting Logic for Poor Ternary Complex Formation
Caption: A logical flow for troubleshooting common issues encountered when ternary complex formation is suboptimal.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
dealing with steric hindrance in PROTAC synthesis
Welcome to the PROTAC Synthesis Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in PROTAC synthesis and design.
Troubleshooting Guide: Overcoming Steric Hindrance
Steric hindrance is a common obstacle in PROTAC development, often leading to reduced efficacy. This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low or no ternary complex formation.
-
Possible Cause: The PROTAC linker is too short or rigid, causing steric clashes between the target protein and the E3 ligase, preventing them from coming together effectively.[1][2]
-
Solution:
-
Synthesize a library of PROTACs with varying linker lengths. Gradually increase the linker length to provide more space for the proteins to interact. PROTACs with linkers shorter than 12 atoms have shown no significant activity in some cases, while longer linkers have demonstrated robust degradation.[1]
-
Incorporate flexible linker moieties. Polyethylene glycol (PEG) or simple alkyl chains can increase the flexibility of the PROTAC, allowing it to adopt a conformation that minimizes steric hindrance.[3]
-
Utilize computational modeling. In silico tools can predict the structure of the ternary complex and identify potential steric clashes before synthesis, guiding a more rational linker design.[1]
-
Problem 2: Weak binding affinity of the PROTAC to either the target protein or the E3 ligase in the ternary complex.
-
Possible Cause: The linker attachment point on the warhead or the E3 ligase ligand is suboptimal, leading to steric hindrance that disrupts key binding interactions.
-
Solution:
-
Identify alternative attachment points. Analyze the crystal structures of the target protein and E3 ligase with their respective ligands to identify solvent-exposed positions suitable for linker attachment that are distal from crucial binding motifs.
-
Synthesize and test regioisomers. Create a small library of PROTACs with the linker attached at different positions on the warhead and E3 ligase ligand to empirically determine the optimal connection point.
-
Perform biophysical binding assays. Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinities of your PROTACs and their individual components to the target protein and E3 ligase. This will help identify which interaction is being compromised.
-
Problem 3: Successful ternary complex formation but inefficient target degradation.
-
Possible Cause: The geometry of the ternary complex is "unproductive." While the PROTAC brings the target protein and E3 ligase together, they are not oriented correctly for the transfer of ubiquitin. This is often due to steric constraints imposed by the linker.
-
Solution:
-
Vary linker composition and rigidity. The chemical makeup of the linker can influence the overall geometry of the ternary complex. Experiment with linkers containing different functional groups (e.g., amides, ethers, alkynes) to alter the angle and distance between the warhead and the E3 ligase ligand. Introducing rigid groups like piperazine or piperidine can improve the rigidity and define a more productive geometry.
-
Change the E3 ligase ligand. Different E3 ligases and their corresponding ligands can offer alternative binding modes and orientations. If steric clashes persist with one E3 ligase (e.g., VHL), switching to another (e.g., CRBN) might resolve the issue.
-
Employ advanced modeling techniques. Computational methods can be used to model the ensemble of possible ternary complex conformations and identify those that are most likely to be productive for ubiquitination.
-
Frequently Asked Questions (FAQs)
Q1: How does linker length impact steric hindrance in PROTACs?
A1: The length of the linker is a critical factor in mitigating steric hindrance. A linker that is too short can cause a direct steric clash between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. Therefore, optimizing the linker length is essential for successful PROTAC design.
Q2: What role does linker composition play in overcoming steric challenges?
A2: The chemical composition of the linker influences its flexibility and three-dimensional shape, which in turn affects the geometry of the ternary complex. Flexible linkers, such as those containing PEG or alkyl chains, can allow the PROTAC to adopt multiple conformations, increasing the probability of finding one that avoids steric clashes. More rigid linkers can help to pre-organize the PROTAC into a productive conformation, but require more careful design to avoid introducing new steric problems.
Q3: Can the choice of E3 ligase ligand help in dealing with steric hindrance?
A3: Yes, the choice of E3 ligase and its corresponding ligand is crucial. Different E3 ligases have distinct surface topographies and binding pockets. If a particular target protein presents steric challenges with one E3 ligase, switching to another may provide a more favorable binding interface with fewer steric clashes. For example, the larger molecular size of VHL ligands compared to some CRBN ligands might be a consideration in crowded binding environments.
Q4: Are there any computational tools that can predict and help solve steric hindrance issues?
A4: Yes, several computational strategies can aid in the rational design of PROTACs to avoid steric hindrance. Molecular docking and molecular dynamics simulations can be used to model the ternary complex and visualize potential steric clashes between the target protein, PROTAC, and E3 ligase. These tools can help in optimizing linker length, composition, and attachment points before committing to chemical synthesis.
Q5: What is the "hook effect" and how does it relate to steric hindrance?
A5: The "hook effect" is a phenomenon where the efficiency of target degradation decreases at high PROTAC concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex. While not a direct result of steric hindrance in the ternary complex itself, understanding this effect is crucial for accurately interpreting degradation data. Designing PROTACs with high cooperativity, which can be influenced by minimizing steric hindrance in the ternary complex, can help mitigate the hook effect.
Data Presentation
Table 1: Impact of Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | BTK DC₅₀ (nM) |
| Compound A | PEG | 8 | >1000 |
| Compound B | PEG | 11 | 500 |
| Compound C | PEG | 14 | 50 |
| Compound D | PEG | 17 | 10 |
This table illustrates that for Bruton's tyrosine kinase (BTK) degraders, increasing the PEG linker length from 8 to 17 atoms significantly improves the degradation potency, likely by alleviating steric clashes and allowing for productive ternary complex formation.
Table 2: Comparison of Linker Rigidity on IRAK4 Degradation
| PROTAC | Linker Type | Relative Potency |
| Flexible Linker | Alkyl Chain | 1x |
| Rigid Linker | Piperazine-containing | ~2x |
This table shows that for an IRAK4-targeting PROTAC, a more rigid linker resulted in a nearly two-fold increase in degradation potency, suggesting that restricting conformational flexibility can favor a more productive ternary complex geometry and overcome certain steric challenges.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths using Click Chemistry
This protocol describes a modular approach to synthesize a library of PROTACs with different linker lengths to screen for optimal degradation activity.
-
Synthesis of Alkyne-Modified Warhead:
-
Synthesize or procure the warhead for your target protein with a suitable functional group (e.g., amine, alcohol) for linker attachment.
-
React the warhead with an alkyne-containing linker precursor (e.g., 4-pentynoic acid) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the alkyne-modified warhead by flash chromatography.
-
-
Synthesis of Azide-Modified E3 Ligase Ligand with Varying Linker Lengths:
-
Synthesize or procure the E3 ligase ligand (e.g., a VHL or CRBN ligand) with a suitable attachment point.
-
Synthesize a series of azide-containing linkers of different lengths (e.g., PEG linkers with 2, 4, 6, and 8 ethylene glycol units) that are terminated with a reactive group (e.g., a carboxylic acid).
-
Couple each azide-containing linker to the E3 ligase ligand using amide coupling conditions.
-
Purify each azide-modified E3 ligase ligand conjugate.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
In separate reaction vessels, dissolve the alkyne-modified warhead and each of the azide-modified E3 ligase ligand conjugates in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source (e.g., copper(II) sulfate and sodium ascorbate, or a pre-formed copper(I) catalyst).
-
Stir the reactions at room temperature until completion, monitoring by LC-MS.
-
Purify each final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of each synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Ternary Complex Formation Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the formation of the ternary complex in solution.
-
Reagent Preparation:
-
Label the purified target protein with a donor fluorophore (e.g., terbium cryptate) and the purified E3 ligase with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.
-
Prepare a serial dilution of the PROTAC compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: A troubleshooting workflow for steric hindrance issues.
References
Technical Support Center: Purification of Hydrophobic PROTAC Molecules
Welcome to the technical support center for the purification of hydrophobic PROTAC (Proteolysis Targeting Chimera) molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
This section provides answers to common questions you may encounter during the purification of hydrophobic PROTACs.
Q1: Why are hydrophobic PROTACs so challenging to purify?
A1: The challenges in purifying hydrophobic PROTACs stem from their inherent physicochemical properties. These molecules are often large and possess significant hydrophobic character, which can lead to low aqueous solubility, a tendency to aggregate, and strong, often irreversible, binding to chromatography stationary phases.[1][2][3][4] The linker connecting the two active moieties of the PROTAC also plays a crucial role; flexible, aliphatic linkers can contribute to the molecule's hydrophobicity and lead to conformational complexities in solution.[5]
Q2: What are the most common chromatography techniques for purifying hydrophobic PROTACs?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are the two most prevalent techniques for purifying hydrophobic PROTACs. RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, while HIC separates molecules based on surface hydrophobicity under non-denaturing conditions, which can be advantageous for maintaining the conformational integrity of the PROTAC.
Q3: My hydrophobic PROTAC is showing poor peak shape (tailing or broadening) during RP-HPLC. What can I do?
A3: Poor peak shape is a common issue. Here are several troubleshooting steps:
-
Optimize the Mobile Phase Additive: Insufficient ion-pairing agent, like trifluoroacetic acid (TFA), can lead to peak tailing due to interactions with the stationary phase. Increasing the concentration of TFA or switching to a different ion-pairing agent may help.
-
Adjust the Gradient Slope: A shallower gradient provides more time for the PROTAC to interact with the stationary phase and can result in sharper peaks.
-
Increase Column Temperature: Elevating the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.
-
Check for Aggregation: Hydrophobic PROTACs can aggregate, causing peak broadening. Ensure the sample is fully dissolved in the injection solvent, possibly using a stronger solvent like DMSO or isopropanol for initial dissolution.
Q4: I am experiencing low recovery of my hydrophobic PROTAC after purification. What are the potential reasons and solutions?
A4: Low recovery is often due to the high hydrophobicity of the PROTAC, causing it to bind irreversibly to the column. Consider the following:
-
Optimize Sample Solubility: Ensure your PROTAC is fully solubilized before injection. This may require the use of co-solvents or solubility enhancers.
-
Passivate the HPLC System: PROTACs can adsorb to metallic surfaces within the HPLC system. Passivating the system can help minimize this.
-
Modify Elution Conditions: If using HIC, and your PROTAC does not elute even with no salt, low concentrations of organic solvents like ethanol or acetonitrile can be used. In RP-HPLC, a stronger organic modifier in the mobile phase may be necessary.
-
Consider a Different Stationary Phase: If irreversible binding is a persistent issue, switching to a column with a less hydrophobic stationary phase might be beneficial.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the purification of hydrophobic PROTACs.
Guide 1: Addressing Poor Solubility and Aggregation
Hydrophobic PROTACs frequently exhibit poor aqueous solubility, leading to aggregation and purification difficulties.
Symptoms:
-
Visible particulates in the sample solution.
-
Precipitation upon addition of aqueous buffers.
-
Broad, tailing, or split peaks in the chromatogram.
-
Low recovery from the chromatography column.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility and aggregation of hydrophobic PROTACs.
Guide 2: Optimizing Peak Shape in RP-HPLC
Achieving sharp, symmetrical peaks is crucial for accurate quantification and high-purity fractions.
Symptoms:
-
Peak tailing.
-
Peak fronting.
-
Broad peaks.
-
Split peaks.
Troubleshooting Workflow:
Caption: Decision tree for optimizing peak shape during RP-HPLC of hydrophobic PROTACs.
Quantitative Data Summary
The following tables provide examples of how to systematically approach the optimization of purification parameters and typical purity results that can be achieved.
Table 1: Optimization of RP-HPLC Conditions for a Hydrophobic PROTAC
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Column Temperature | 30°C | 50°C | Increased temperature can improve solubility and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | TFA is a stronger ion-pairing agent, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile | Consistent with the change in Mobile Phase A. |
| Gradient | 10-90% B in 10 min | 30-60% B in 20 min | A shallower gradient improves resolution of closely eluting species. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate can sometimes improve peak shape. |
Table 2: Example Purity Analysis of a Purified Hydrophobic PROTAC Fraction
| Analysis Method | Peak of Interest | Retention Time (min) | Peak Area (%) |
| Analytical RP-HPLC | PROTAC Molecule | 12.5 | 97.8 |
| Impurity 1 | 11.8 | 1.5 | |
| Impurity 2 | 13.2 | 0.7 |
Data is illustrative and based on typical outcomes. Actual results will vary depending on the specific PROTAC molecule and purification system.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic PROTAC
This protocol outlines a general method for the purification of a hydrophobic PROTAC using RP-HPLC.
1. Materials and Reagents:
-
Crude hydrophobic PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent for sample dissolution
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Dissolve the crude PROTAC sample in a minimal amount of DMSO to ensure complete solubilization.
-
Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for injection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.
-
Scouting Run:
-
Inject a small amount of the prepared sample.
-
Run a broad linear gradient from 5% to 95% B over 30 minutes to determine the approximate elution percentage of the PROTAC.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the PROTAC. For example, if the PROTAC eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
Protocol 2: General Hydrophobic Interaction Chromatography (HIC) of a PROTAC
This protocol provides a general method for HIC, which can be useful for PROTACs that are sensitive to the denaturing conditions of RP-HPLC.
1. Materials and Reagents:
-
PROTAC sample in a suitable buffer
-
High-salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., Butyl, Phenyl, or Octyl stationary phase)
2. Sample Preparation:
-
Ensure the PROTAC sample is in a buffer with a high salt concentration to promote binding to the HIC column. This can be achieved by buffer exchange or by adding a concentrated salt solution to the sample.
3. HIC Method:
-
Binding/Equilibration: Equilibrate the HIC column with the high-salt buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with the high-salt buffer to remove any unbound impurities.
-
Elution: Elute the bound PROTAC by running a gradient of decreasing salt concentration (from 100% high-salt buffer to 100% low-salt buffer). Hydrophobic molecules will elute as the salt concentration decreases.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity.
Visualizations
Caption: The principle of HIC for PROTAC purification.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Attack on Tos-PEG3-NH-Boc
Welcome to the technical support center for experiments involving Tos-PEG3-NH-Boc. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the pH for successful nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the reactive site for nucleophilic attack?
A: this compound is a PEG-based linker molecule commonly used in bioconjugation and for synthesizing PROTACs (PROteolysis TArgeting Chimeras)[1][2][3]. It consists of three parts:
-
Tos (Tosyl group): This is an excellent leaving group, making the carbon atom it is attached to highly susceptible to nucleophilic attack[4][5]. The reaction is typically an SN2 nucleophilic substitution.
-
PEG3 (Triethylene glycol spacer): A flexible, hydrophilic spacer that increases the solubility of the molecule in aqueous media.
-
NH-Boc (Boc-protected amine): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. It is stable under neutral and basic conditions but can be removed by strong acids.
The primary site for nucleophilic attack is the terminal carbon atom of the PEG chain to which the tosylate group is attached.
Q2: Why is pH optimization critical for this reaction?
A: The pH of the reaction medium is the most critical parameter because it directly influences three key factors:
-
Nucleophile Reactivity: Most nucleophiles, such as amines or thiols, must be in their deprotonated (free base) form to be effective. The population of the reactive form increases as the pH rises above the pKa of the nucleophile's conjugate acid.
-
Substrate Stability: The this compound molecule has a Boc-protecting group that is sensitive to low pH. Under strongly acidic conditions (typically pH < 4), the Boc group can be cleaved, leading to an undesired side product.
-
Side Reactions: At high pH (e.g., > 10-11), hydroxide ions (OH⁻) in the buffer can act as a competing nucleophile, leading to the hydrolysis of the tosyl group and the formation of HO-PEG3-NH-Boc.
The optimal pH is therefore a compromise that maximizes nucleophile reactivity while minimizing substrate degradation and side reactions.
Q3: What is the general rule for selecting a starting pH for my reaction?
A: The general rule is to set the reaction pH to be at or slightly above the pKa of the conjugate acid of your nucleophile. This ensures a sufficient concentration of the reactive, deprotonated nucleophile without venturing into excessively high pH ranges where hydrolysis can become a significant issue.
-
For thiol-based nucleophiles (e.g., cysteine residues in peptides), the optimal pH range is typically 6.5 to 7.5 . In this range, the thiol is sufficiently deprotonated to the more nucleophilic thiolate form, and the reaction is highly selective for thiols over amines.
-
For aliphatic amine nucleophiles (e.g., lysine residues), a pH range of 8.0 to 9.5 is generally recommended. This is above the typical pKa of primary ammonium groups (~9-10), ensuring the amine is in its neutral, nucleophilic state.
The diagram below illustrates the decision-making process for selecting the optimal pH.
Caption: Logical workflow for selecting the optimal reaction pH.
Troubleshooting Guide
Problem: Low or no reaction yield.
| Potential Cause | Explanation & Solution |
| Incorrect pH | Explanation: If the pH is too far below the nucleophile's pKa, the majority of your nucleophile will be protonated and non-reactive. Solution: Increase the pH of the reaction buffer. Use a calibrated pH meter to confirm the pH is in the optimal range for your nucleophile (see table below). |
| Oxidized Thiol Nucleophile | Explanation: Thiol (-SH) groups can oxidize to form disulfide bonds (-S-S-), which are not nucleophilic. This is often catalyzed by dissolved oxygen or trace metal ions. Solution: Degas buffers before use. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep thiols in their reduced state. Avoid DTT or β-mercaptoethanol, as they are competing nucleophiles. |
| Degraded Reagents | Explanation: this compound can degrade if stored improperly. Nucleophiles can also lose activity over time. Solution: Ensure reagents are stored under the recommended conditions (e.g., at -20°C, dry, and protected from light). Use fresh reagents if degradation is suspected. |
Problem: Multiple products are observed during analysis (e.g., by LC-MS).
| Potential Cause | Explanation & Solution |
| Hydrolysis of Tosylate | Explanation: At high pH, hydroxide (OH⁻) can displace the tosylate group, creating HO-PEG3-NH-Boc. This side product has a mass that is lower than the starting material. Solution: Lower the reaction pH. While a higher pH increases nucleophile reactivity, there is a trade-off. For amine nucleophiles, try to keep the pH at or below 9.5. |
| Cleavage of Boc Group | Explanation: If the reaction or workup conditions are too acidic (pH < 4), the Boc protecting group will be removed, yielding Tos-PEG3-NH₂. Solution: Ensure all buffers and quench solutions are maintained above pH 4. Use milder acids like citric acid for any required pH adjustments during workup. |
| Reaction with Amines at High pH (for Thiol Reactions) | Explanation: While the reaction of tosylates with thiols is generally faster than with amines, at pH values above ~8.0, the deprotonated primary amines (like lysine) can start to compete, leading to a mixed product population. Solution: For thiol-specific conjugation, maintain the pH strictly between 6.5 and 7.5. |
Quantitative Data Summary
The selection of the optimal pH is guided by the pKa of the nucleophile.
| Nucleophile Type | Functional Group | Conjugate Acid | Typical pKa Range | Recommended Reaction pH |
| Thiol | Thiolate (R-S⁻) | Thiol (R-SH) | 8.0 - 9.0 | 6.5 - 7.5 |
| Aliphatic Amine | Amine (R-NH₂) | Ammonium (R-NH₃⁺) | 9.0 - 10.5 | 8.0 - 9.5 |
| Aromatic Amine | Amine (Ar-NH₂) | Ammonium (Ar-NH₃⁺) | 4.0 - 5.5 | 5.0 - 6.5 |
Experimental Protocol: Conjugation of a Thiol-Peptide to this compound
This protocol provides a general method for conjugating a peptide containing a free cysteine residue to this compound.
Caption: Experimental workflow for peptide-PEG conjugation.
Methodology
-
Buffer Preparation:
-
Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.2 using a calibrated meter.
-
Add EDTA to a final concentration of 5 mM to chelate metal ions that can catalyze thiol oxidation.
-
Degas the buffer thoroughly by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide in the degassed buffer to a final concentration of 5-10 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO to a high concentration (e.g., 100 mg/mL).
-
-
Peptide Reduction (if necessary):
-
If the peptide may contain disulfide bonds, add a 10-fold molar excess of TCEP solution to the peptide solution.
-
Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the tosylated PEG.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution.
-
Mix gently by inversion or slow vortexing. Avoid vigorous shaking to minimize oxidation.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by analyzing a small aliquot via LC-MS. Look for the appearance of a new peak corresponding to the mass of the peptide-PEG conjugate.
-
Once the reaction is complete, purify the conjugate from excess reagents using a suitable method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
References
Technical Support Center: Monitoring Tos-PEG3-NH-Boc Conjugation
Welcome to the technical support center for monitoring the reaction progress of Tos-PEG3-NH-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of a this compound conjugation reaction?
A1: The progress of the conjugation reaction can be monitored using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of method depends on the available equipment, the scale of the reaction, and the required level of detail.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a rapid and straightforward method for qualitatively monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (Tos-PEG3-OH and Boc-NH2), you can visualize the consumption of the starting materials and the formation of the product, this compound. The product is typically more polar than the tosylated PEG starting material and will have a different Retention Factor (Rf) value.[1][2]
Q3: I am observing streaking on my TLC plate. What should I do?
A3: Streaking is a common issue with PEGylated compounds on TLC plates due to their high polarity.[1] To address this, you can try using a more polar solvent system. For example, adding a small amount of methanol to a dichloromethane or chloroform-based mobile phase can improve separation.[1]
Q4: Can I get more quantitative information about my reaction using HPLC?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantitatively monitoring PEGylation reactions. By analyzing aliquots of your reaction mixture at different time points, you can determine the percentage of starting material consumed and product formed. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.
Q5: What changes should I expect to see in the ¹H NMR spectrum upon successful conjugation?
A5: Upon successful conjugation, you will observe the appearance of characteristic signals for the Boc protecting group, typically a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. You will also see the characteristic broad singlet of the PEG backbone protons around 3.5-3.7 ppm. The signals corresponding to the tosyl group on the starting material (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm) should diminish as the reaction proceeds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Monitoring Technique Indication |
| No product formation observed | Inactive reagents, incorrect reaction conditions (e.g., temperature, base), inappropriate solvent. | - Ensure the freshness and activity of your reagents.- Verify the reaction temperature is appropriate.- Ensure your starting materials are soluble in the chosen solvent.- Use a suitable non-nucleophilic base like triethylamine or DIPEA. | TLC/HPLC: Only starting material spots/peaks are visible. |
| Slow or incomplete reaction | Insufficient temperature, steric hindrance, or low reagent concentration. | - Increase the reaction temperature gently (e.g., to 40-50 °C).- Increase the reaction time and continue monitoring.- Consider using a higher concentration of the amine. | TLC/HPLC: Faint product spot/peak with strong starting material spots/peaks remaining after the expected reaction time. |
| Presence of multiple spots/peaks | Side reactions (e.g., formation of di-substituted PEG), impurities in starting materials, or degradation of product. | - Confirm the purity of starting materials before the reaction.- Consider using a milder base or lower temperature to minimize side reactions.- Potential side reactions in amination of sulfonylated PEG can lead to secondary/tertiary amines. | TLC/HPLC: Multiple new spots/peaks in addition to the starting materials and the desired product. |
| Streaking of spots on TLC plate | High polarity of PEGylated compounds. | - Use a more polar eluent system (e.g., add methanol to a DCM-based system).- Spot a more dilute sample on the TLC plate. | TLC: Elongated or "streaked" spots that are difficult to resolve. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Dissolve the Boc-protected amine (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.
-
Add Tos-PEG3-OH (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 1-2 hours).
-
Upon completion, quench the reaction (e.g., by adding water) and proceed with purification (e.g., column chromatography or preparative HPLC).
Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your starting materials (Tos-PEG3-OH and Boc-NH2) and the reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Methanol).
-
Spotting: Using a capillary tube, spot the starting materials and the reaction mixture on the baseline of the TLC plate. A co-spot of the starting material and the reaction mixture can aid in identification.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light (the tosyl group is UV active) and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).
Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System Setup: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for the amide bond or 254 nm for the tosyl group).
-
Analysis: Compare the retention times of the peaks in the reaction mixture to those of the starting materials to determine the extent of the reaction.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for conjugation issues.
References
Validation & Comparative
Verifying PROTAC Synthesis: A Comparative Guide to NMR and Mass Spectrometry Validation
For researchers, scientists, and drug development professionals pioneering novel therapeutics, the successful synthesis of a Proteolysis-Targeting Chimera (PROTAC) is a critical first step. Ensuring the structural integrity of these complex bifunctional molecules is paramount before proceeding to extensive biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two cornerstone analytical techniques for this validation. This guide provides a comparative overview of their application in confirming PROTAC synthesis, complete with experimental protocols and data presentation.
At a Glance: NMR vs. Mass Spectrometry for PROTAC Validation
Both NMR and Mass Spectrometry provide indispensable, yet distinct, information about a synthesized PROTAC. While MS confirms the molecular weight, NMR elucidates the precise atomic arrangement. A combination of both techniques is essential for unambiguous structural confirmation.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed 3D structure, connectivity of atoms, conformational dynamics.[1] | Molecular weight, elemental composition, stoichiometry of complexes.[1] |
| Resolution | Atomic level.[1] | Low to moderate for conformation.[1] |
| Sensitivity | Micromolar to millimolar.[1] | Femtomole to attomole. |
| Key Application | Confirms covalent structure, identifies binding sites, and analyzes solution-state conformation. | Confirms successful synthesis of the final product and identifies impurities. |
| Strengths | Provides unequivocal structural proof and detailed information on molecular flexibility. | High sensitivity, speed, and tolerance for complex mixtures. |
| Limitations | Lower throughput, requires larger sample amounts (mg), and can be challenging for poorly soluble compounds. | Provides limited information on 3D structure and conformation. |
Experimental Protocols for PROTAC Validation
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for NMR and Mass Spectrometry analysis of newly synthesized PROTACs.
Mass Spectrometry: Confirming Molecular Identity
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a newly synthesized PROTAC.
Objective: To verify the molecular weight of the synthesized PROTAC and ensure its purity.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the purified PROTAC (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a dilution series to determine the optimal concentration for analysis.
-
-
Instrumentation and Conditions:
-
Liquid Chromatography (LC): Utilize a reverse-phase C18 column. A typical gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes to ensure separation from any impurities.
-
Mass Spectrometer: Employ a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray ionization (ESI) is most common for PROTACs. Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range that includes the expected m/z of the protonated molecule [M+H]+.
-
-
Data Analysis:
-
Identify the peak corresponding to the PROTAC in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Compare the experimentally observed monoisotopic mass with the theoretically calculated mass. The mass accuracy should ideally be within 5 ppm.
-
Analyze for the presence of other ions that could correspond to impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR): Elucidating the Structure
1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to confirm the detailed chemical structure of the PROTAC, ensuring all components (target binder, linker, and E3 ligase ligand) are correctly assembled.
Objective: To confirm the covalent structure of the PROTAC and assign chemical shifts to its constituent protons and carbons.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the PROTAC in 0.6-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is free of particulate matter by filtering it through a Pasteur pipette with a cotton or glass wool plug into a clean NMR tube.
-
The sample depth in the tube should be at least 4.5 cm.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a 1D proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans and a longer acquisition time are typically required.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively, aiding in the complete assignment of complex structures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J values) to confirm the expected structure.
-
Compare the observed spectra with the expected spectra based on the structures of the starting materials and the final PROTAC product.
-
Visualizing the Validation Workflow
Logical Relationship of Validation Data
The data obtained from Mass Spectrometry and NMR are complementary and together provide a comprehensive validation of the PROTAC's chemical identity.
References
A Comparative Guide to Analytical Methods for Confirming PROTAC Purity
For researchers, scientists, and drug development professionals invested in the field of Proteolysis-Targeting Chimeras (PROTACs), ensuring the purity of these complex molecules is a critical step in preclinical and clinical development. The unique tripartite structure of PROTACs—consisting of a warhead for the target protein, a ligand for an E3 ligase, and a linker—presents distinct analytical challenges. This guide provides an objective comparison of the primary analytical methods used to confirm PROTAC purity, supported by experimental data and detailed protocols.
A multi-faceted approach utilizing orthogonal methods is crucial for a comprehensive assessment of PROTAC purity, as no single technique can fully characterize all potential impurities.[1][2] These impurities can include residual starting materials, byproducts from the synthetic route, diastereomers, enantiomers, aggregates, and degradants formed during storage or handling.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific purity attribute being assessed, the stage of development, and the physicochemical properties of the PROTAC molecule. The following tables provide a quantitative comparison of the most common techniques.
Table 1: Chromatographic Methods for PROTAC Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation using a supercritical fluid (typically CO2) as the primary mobile phase.[4] |
| Primary Use Cases | General purity assessment, impurity profiling, quantification. | Chiral separations, separation of thermally labile compounds.[5] |
| Resolution | High to Very High (UPLC > HPLC). | Very High, particularly for chiral compounds. |
| Sensitivity | Good to Excellent (depends on detector). | Good, often enhanced when coupled with MS. |
| Throughput | Moderate (HPLC) to High (UPLC). | High, due to faster separation times. |
| Solvent Consumption | High (HPLC), Moderate (UPLC). | Low, significantly reduces organic solvent usage. |
| Compatibility with MS | Excellent. | Excellent. |
| Limitations | May require long run times for complex mixtures (HPLC); higher backpressure (UPLC). | Less suitable for very polar compounds without modifiers. |
Table 2: Spectroscopic and Other Methods for PROTAC Purity Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Size-Exclusion Chromatography (SEC) |
| Principle | Separation by LC followed by mass analysis. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on hydrodynamic volume. |
| Primary Use Cases | Impurity identification and quantification, molecular weight confirmation. | Structural elucidation, quantitative purity assessment (qNMR). | Detection and quantification of aggregates and oligomers. |
| Resolution | High (LC separation) and High (mass analysis). | Atomic level. | Low to Moderate. |
| Sensitivity | Very High (pg to fg levels). | Moderate (mg to µg of sample required). | Moderate. |
| Throughput | High. | Low. | Moderate. |
| Quantitative Accuracy | Excellent with appropriate standards. | Excellent (qNMR is a primary method of measurement). | Good for relative quantification. |
| Limitations | Ion suppression effects can impact quantification. | Lower sensitivity compared to MS; complex spectra for large molecules. | Not suitable for separating molecules of similar size. |
Experimental Protocols and Workflows
Detailed methodologies are essential for the accurate and reproducible assessment of PROTAC purity. Below are representative protocols for key analytical techniques.
Purity Determination by UPLC-MS
This method is a cornerstone for routine purity assessment and impurity profiling.
Objective: To determine the purity of a PROTAC sample and identify any related impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10-50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is typical for most PROTACs.
-
Scan Range: A wide scan range (e.g., m/z 100-2000) to detect the parent ion and potential impurities.
-
Fragmentation: For impurity identification, tandem MS (MS/MS) can be performed to obtain structural information.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all detected impurities in the UV chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Use the mass-to-charge ratio (m/z) from the MS data to confirm the identity of the main peak and propose structures for impurities.
-
Quantitative Purity Assessment by NMR (qNMR)
qNMR is a primary analytical technique that can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.
Objective: To determine the absolute purity of a PROTAC sample using an internal standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the PROTAC sample (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1D proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the PROTAC and a signal of the internal standard.
-
Calculate the purity of the PROTAC using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Chiral Purity Analysis by SFC
Due to the presence of multiple chiral centers in many PROTACs, confirming the enantiomeric and diastereomeric purity is essential. SFC is often superior to HPLC for chiral separations due to its higher efficiency and speed.
Objective: To separate and quantify the stereoisomers of a chiral PROTAC.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen a variety of chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Use a generic screening gradient with a supercritical CO2 mobile phase and a co-solvent (e.g., methanol, ethanol, or isopropanol) with or without an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).
-
-
Optimized Chiral SFC Conditions:
-
Column: The CSP that provides the best separation from the screening.
-
Mobile Phase: Supercritical CO2 and an optimized co-solvent percentage (isocratic elution is often preferred for chiral separations).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 30-40 °C.
-
-
Data Analysis:
-
Integrate the peak areas of all stereoisomers.
-
Calculate the percentage of each isomer to determine the enantiomeric or diastereomeric excess.
-
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
Objective: To generate potential degradants of the PROTAC and assess the ability of the analytical methods to separate them from the parent compound.
Methodology:
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the PROTAC with dilute HCl and NaOH at room temperature or elevated temperature for a defined period.
-
Oxidation: Expose the PROTAC to a solution of hydrogen peroxide.
-
Thermal Stress: Store the solid PROTAC at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the PROTAC solution to UV and visible light according to ICH guidelines.
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples using a high-resolution UPLC-MS method to separate and identify the degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound.
-
Characterize the structure of significant degradants using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns.
-
Conclusion
Confirming the purity of PROTACs requires a comprehensive analytical strategy that employs a suite of orthogonal techniques. While UPLC-MS is the workhorse for general purity assessment and impurity profiling, it should be complemented with other methods to address specific purity attributes. Quantitative NMR provides an accurate measure of absolute purity, chiral chromatography is essential for stereoisomeric purity, and SEC is necessary for detecting aggregates. Forced degradation studies are crucial for developing and validating stability-indicating methods. By integrating these analytical tools, researchers can ensure the quality and consistency of their PROTAC candidates, which is paramount for successful drug development.
References
A Comparative Guide to PROTAC Linkers: A Focus on Tos-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and physicochemical properties.
This guide provides a comparative analysis of Tos-PEG3-NH-Boc, a polyethylene glycol (PEG)-based linker, against other common PROTAC linkers. By examining experimental data and outlining detailed methodologies, this document aims to provide a valuable resource for the rational design of novel protein degraders.
The Role of the Linker in PROTAC Function
The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a stable and productive ternary complex. The linker's length, rigidity, and chemical composition are critical parameters that influence the geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive orientation that fails to induce ubiquitination.
Overview of Common PROTAC Linker Types
PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The most prevalent types include flexible chains like polyethylene glycol (PEG) and alkyl linkers, as well as more rigid structures.
This compound: A Flexible PEG Linker
This compound is a heterobifunctional linker featuring a PEG chain of three ethylene glycol units. One terminus is a tosyl group, which can be displaced by a nucleophile (e.g., a phenol on a POI ligand), while the other end is a Boc-protected amine, which, after deprotection, can be coupled to an E3 ligase ligand.
-
Structure: The PEG backbone imparts hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[1][2] The three PEG units provide a specific length and degree of flexibility.
-
Properties: PEG linkers are known to be biocompatible and can enhance the drug-like properties of PROTACs.[3][4] Their flexibility allows for a degree of conformational freedom, which can be advantageous in achieving a productive ternary complex.[5] However, excessive flexibility can sometimes lead to an entropic penalty upon binding.
Other Common Linker Classes:
-
Alkyl Chains: These are the simplest form of flexible linkers, composed of repeating methylene units. They are synthetically straightforward and offer a high degree of conformational freedom. However, their hydrophobic nature can negatively impact the solubility of the PROTAC.
-
Rigid Linkers: To reduce the conformational flexibility and pre-organize the PROTAC into a bioactive conformation, rigid linkers are employed. These often incorporate cyclic structures like piperazine, piperidine, or aromatic rings. Rigid linkers can lead to improved potency and selectivity but are often more synthetically challenging to prepare.
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy. This approach offers a modular and efficient way to generate libraries of PROTACs with diverse linkers.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. This compiled data, from various studies, illustrates the impact of different linker types and lengths on degradation performance.
Table 1: Comparison of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths
| PROTAC Name/Reference | E3 Ligase Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC with PEG3 | VHL or Cereblon | PEG3 | Data not available in a direct comparison | >90 (General observation for effective PROTACs) | Varies |
| dBET1 | Cereblon | PEG4 | <100 | >90 | HeLa |
| MZ1 | VHL | PEG4 | 25-125 | >90 | 22RV1 |
| GNE-987 | VHL | Alkyl (10 methylenes) | 0.03 | >90 | EOL-1 |
Note: Direct comparative data for a BRD4 PROTAC utilizing a PEG3 linker was not available in the reviewed literature. The table presents data for PROTACs with similar PEG linkers to provide context.
Table 2: Comparison of BRD4-Targeting PROTACs with Different Linker Compositions
| PROTAC Name/Reference | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| dBET6 | Cereblon | PEG-based | 18 | >90 | Jurkat |
| ZXH-3-26 | Cereblon | Not specified | 5 (at 5h) | >90 | Not specified |
| A1874 | MDM2 | Nutlin-based | 32 | >90 | Not specified |
| PROTAC BRD4 Degrader-36 | Not specified | Not specified | 0.649 | 71 | PANC-1 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Synthesis of a JQ1-Based PROTAC with a PEG Linker
This protocol describes a general approach for synthesizing a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1, a PEG linker, and a Cereblon (CRBN) E3 ligase ligand (Pomalidomide).
Step 1: Synthesis of JQ1-Linker Intermediate
-
To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of a suitable Boc-protected amine-terminated PEG linker with a leaving group (e.g., bromide or tosylate) (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine is typically used in the next step without further purification.
Step 3: Coupling with E3 Ligase Ligand
-
To a solution of Pomalidomide (1.0 equivalent) in anhydrous DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the deprotected JQ1-linker amine (TFA salt, 1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Western Blotting for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 22RV1) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Caption: The relationship between linker properties and PROTAC performance.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like this compound and other PEG derivatives offer synthetic accessibility and favorable solubility profiles, the optimal linker is highly dependent on the specific POI and E3 ligase pair. There is a clear trend towards exploring a wider range of linker architectures, including more rigid and conformationally constrained designs, to improve potency, selectivity, and overall drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Cysteine Conjugation: Tos-PEG3-NH-Boc vs. Maleimide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The choice of linker chemistry is paramount, directly influencing the stability, efficacy, and safety of the resulting bioconjugate. This guide provides a detailed comparison of two distinct chemical entities for cysteine conjugation: the well-established maleimide-PEG linkers and the less conventional Tos-PEG3-NH-Boc.
Executive Summary
Maleimide-PEG linkers are widely used for their high reactivity and specificity towards cysteine thiols under physiological conditions. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects. In contrast, this compound utilizes a tosyl group, a good leaving group for nucleophilic substitution, to form a stable thioether bond with cysteine. While theoretically more stable, direct comparative data on the performance of this compound against maleimide-PEG linkers in bioconjugation is limited. This guide will delve into the known performance of maleimide-PEG linkers, supported by experimental data, and provide a scientifically-grounded overview of the expected characteristics of this compound.
Mechanism of Cysteine Conjugation
The fundamental difference between these two linkers lies in their reaction mechanisms with the sulfhydryl group of cysteine.
Maleimide-PEG Linkers: The conjugation occurs via a Michael addition reaction. The electron-deficient double bond of the maleimide ring is readily attacked by the nucleophilic thiolate anion of a cysteine residue, forming a covalent thiosuccinimide bond. This reaction is highly efficient within a pH range of 6.5 to 7.5.[1]
This compound: This linker utilizes a tosyl group (p-toluenesulfonyl) as a leaving group in a nucleophilic substitution reaction. The cysteine thiol acts as a nucleophile, attacking the carbon atom to which the tosyl group is attached and displacing the tosylate to form a stable thioether bond. This type of reaction is also known as S-alkylation.[2]
Performance Comparison: Maleimide-PEG vs. This compound
| Feature | Maleimide-PEG Linkers | This compound (Anticipated) |
| Reaction Chemistry | Michael Addition | Nucleophilic Substitution (S-Alkylation) |
| Reaction pH | Optimal at pH 6.5-7.5[3] | Typically requires basic conditions (pH > 8) to deprotonate the thiol, but can proceed at neutral pH. |
| Reaction Speed | Generally fast, often complete within hours at room temperature.[4] | Potentially slower than maleimide reaction at neutral pH. |
| Bond Formed | Thiosuccinimide (a type of thioether) | Thioether |
| Bond Stability | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[5] | The resulting thioether bond is generally considered highly stable and not susceptible to reversal. |
| Specificity | Highly specific for thiols at pH 6.5-7.5. At pH > 7.5, reactivity with amines (e.g., lysine) can occur. | Reactive towards other nucleophiles like amines and hydroxyls, potentially leading to lower specificity compared to maleimides under certain conditions. |
| Hydrolytic Stability | The maleimide ring can hydrolyze, especially at higher pH, rendering it inactive for conjugation. The thiosuccinimide product can also hydrolyze to a more stable ring-opened form. | Tosylates can hydrolyze in aqueous solutions, particularly at elevated temperatures and non-neutral pH. |
In-Depth Look at Maleimide-PEG Linker Stability
The primary drawback of maleimide-based conjugation is the instability of the thiosuccinimide linkage. This instability manifests in two ways:
-
Retro-Michael Reaction: This is the reverse of the conjugation reaction, where the thioether bond breaks, releasing the conjugated molecule. This process is accelerated in the presence of other thiols, such as glutathione, which is abundant in the physiological environment. This can lead to "payload migration" in ADCs, where the cytotoxic drug is transferred to other proteins, causing off-target toxicity.
-
Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis to form a ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, thus stabilizing the conjugate. Strategies to promote this hydrolysis post-conjugation are often employed to improve stability.
Recent advancements have led to the development of "next-generation" maleimides, such as N-aryl maleimides, which exhibit enhanced stability. These modifications accelerate the stabilizing hydrolysis of the thiosuccinimide ring.
Quantitative Stability Data for Maleimide Conjugates and Alternatives:
| Linker Type | Model System | Incubation Conditions | Time Point | % Intact Conjugate | Reference(s) |
| Maleimide-PEG | Engineered Cysteine on Hemoglobin | 1 mM Glutathione, 37°C | 7 days | <70% | |
| N-Alkyl Maleimide ADC | Thiol-containing buffer/serum | 37°C | 7 days | 35-67% deconjugation | |
| N-Aryl Maleimide ADC | Thiol-containing buffer/serum | 37°C | 7 days | <20% deconjugation | |
| Mono-sulfone-PEG | Engineered Cysteine on Hemoglobin | 1 mM Glutathione, 37°C | 7 days | >90% | |
| Thiazine Linker | Glutathione | Not specified | Not specified | Over 20 times less susceptible to glutathione adduct formation than standard maleimide conjugate |
Visualizing the Chemistries and Workflows
Cysteine Conjugation Chemistries
Caption: Reaction mechanisms for maleimide and tosyl-based cysteine conjugation.
General Experimental Workflow for Cysteine Conjugation
Caption: A generalized workflow for the conjugation of PEG linkers to cysteine residues.
Experimental Protocols
Protocol 1: Cysteine Conjugation with Maleimide-PEG
This protocol outlines a general procedure for conjugating a maleimide-PEG linker to a protein containing accessible cysteine residues.
Materials:
-
Protein containing free cysteine(s)
-
Maleimide-PEG reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer. This step is critical as residual reducing agents will react with the maleimide.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-PEG reagent in a compatible solvent (e.g., DMSO or DMF) immediately before use.
-
Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-2 mM to react with any excess maleimide-PEG. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the protein-PEG conjugate from unreacted maleimide-PEG, quenching reagent, and byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the number of PEG chains conjugated per protein molecule (degree of labeling).
-
HPLC analysis can be used to assess the purity of the conjugate.
-
Protocol 2: Theoretical Protocol for Cysteine Conjugation with this compound
This protocol is a theoretical outline based on the principles of S-alkylation of cysteine with tosylates. Optimization of reaction conditions (pH, temperature, reaction time, and molar excess of the linker) is crucial and must be determined empirically.
Materials:
-
Protein containing free cysteine(s)
-
This compound reagent
-
Conjugation Buffer: A buffer with a pH in the range of 7.5-9.0 (e.g., borate or bicarbonate buffer). The buffer should be free of primary and secondary amines if the Boc-protected amine is to be used in a subsequent step.
-
Reducing Agent (optional): TCEP
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for maleimide conjugation to prepare the protein and reduce any disulfide bonds if necessary. Buffer exchange into the appropriate conjugation buffer is essential.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
The reaction may require elevated temperatures (e.g., 37°C) and longer incubation times (e.g., 4-24 hours) compared to maleimide reactions. The optimal conditions need to be determined experimentally.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and the tosylate byproduct.
-
-
Characterization:
-
Use similar analytical techniques as for the maleimide-PEG conjugate (SDS-PAGE, mass spectrometry, HPLC) to confirm successful conjugation and purity.
-
Conclusion and Future Perspectives
Maleimide-PEG linkers remain a workhorse in bioconjugation due to their high reactivity and selectivity for cysteine thiols. However, the inherent instability of the thiosuccinimide bond is a significant liability, particularly for in vivo applications. While strategies to mitigate this instability exist, they add complexity to the manufacturing process.
This compound presents a theoretically promising alternative, offering the potential for a more stable thioether linkage. The S-alkylation reaction, while potentially slower and requiring more stringent pH control to avoid side reactions, could circumvent the issue of the retro-Michael reaction entirely.
For researchers and drug developers, the choice between these linkers depends on the specific application. For applications where long-term in vivo stability is paramount, exploring alternatives to traditional maleimides is warranted. However, the lack of direct comparative data for tosyl-based linkers highlights a critical knowledge gap. Future studies should focus on a head-to-head comparison of these and other emerging linker chemistries, providing quantitative data on reaction kinetics, stability in physiological buffers and plasma, and off-target reactivity. Such data will be invaluable in guiding the rational design of the next generation of precisely engineered bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Tos-PEG3-NH-Boc vs. NHS Ester-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability and function of the final product. This guide provides an in-depth comparison of two amine-reactive PEGylation reagents: the more recent Tos-PEG3-NH-Boc and the widely established NHS ester-PEG linkers.
This comparison will delve into their respective reaction chemistries, conjugation efficiencies, and overall workflow, supported by experimental protocols and data where available. The aim is to provide an objective guide to help researchers make informed decisions for their specific bioconjugation needs, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
At a Glance: Key Differences
| Feature | This compound Linker | NHS Ester-PEG Linker |
| Reactive Group | Tosyl (p-toluenesulfonyl) | N-Hydroxysuccinimide Ester |
| Target Functional Group | Primary and secondary amines, thiols, hydroxyls | Primarily primary amines |
| Reaction Chemistry | Nucleophilic substitution | Nucleophilic acyl substitution |
| Resulting Bond | Secondary amine (stable) | Amide (highly stable) |
| Workflow | Multi-step (Boc deprotection required for amine functionality) | Typically a one-step reaction |
| Reagent Stability | Generally stable | Prone to hydrolysis in aqueous solutions |
| pH of Reaction | Neutral to high pH (e.g., 8.5-9.5) for amine reaction | Neutral to slightly basic pH (7.2-8.5) |
Reaction Chemistry and Mechanism
The fundamental difference between these two linkers lies in their reaction mechanism with primary amines.
NHS Ester-PEG Linkers: These are the most common amine-reactive PEGylation reagents. The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins. This reaction is efficient and results in the formation of a very stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2]
This compound Linkers: In this linker, the tosyl group serves as an excellent leaving group for nucleophilic substitution.[3][4] A primary amine on a target molecule can act as a nucleophile, attacking the carbon to which the tosyl group is attached and displacing the tosylate. This forms a stable secondary amine linkage. The "NH-Boc" part of the name indicates that the other end of the PEG linker has an amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many conditions but can be removed with acid to reveal a free amine for subsequent conjugation steps.[5] This bifunctionality is particularly useful in the synthesis of more complex molecules like PROTACs.
Comparative Analysis of Conjugation Efficiency
| Parameter | This compound Linker | NHS Ester-PEG Linker |
| Reaction Speed | Generally slower than NHS esters. Can require longer incubation times (e.g., 24-48 hours). | Rapid reaction, often complete within 30-60 minutes at room temperature. |
| Reaction Yield | Can be high, but potentially affected by side reactions and the multi-step nature of the process if the Boc-protected amine is used. | Generally high, but can be significantly reduced by hydrolysis of the NHS ester, especially at higher pH and in dilute protein solutions. |
| Specificity | Tosylates can also react with other nucleophiles like thiols and hydroxyls, which could be a consideration for specificity. | Highly specific for primary amines at physiological to slightly basic pH. At higher pH, some reaction with other nucleophilic residues like serine and tyrosine has been reported. |
| Reagent Stability | Tosylates are generally more stable in aqueous solutions compared to NHS esters. | The NHS ester moiety is highly susceptible to hydrolysis, which competes with the conjugation reaction. Stock solutions should be prepared immediately before use. |
| Bond Stability | Forms a stable secondary amine bond. | Forms a highly stable amide bond. |
Experimental Protocols
Conjugation with NHS Ester-PEG Linker (General Protocol for Proteins)
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS Ester-PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Equilibrate the vial of NHS Ester-PEG to room temperature before opening.
-
Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0).
-
Immediately before use, prepare a 10 mM stock solution of the NHS Ester-PEG linker in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the NHS Ester-PEG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or size-exclusion chromatography.
Conjugation with this compound Linker
The use of a this compound linker can follow two main pathways depending on the desired final product.
Pathway A: Conjugation via the Tosyl Group
This pathway utilizes the tosyl group as the reactive site for conjugation to a primary amine on the target molecule.
Materials:
-
Target molecule with a primary amine
-
This compound linker
-
Coupling buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the target molecule in the coupling buffer.
-
Dissolve the this compound linker in a suitable solvent and add it to the target molecule solution. The molar ratio will need to be optimized for the specific application.
-
Incubate the reaction at 37°C for 24-48 hours with continuous mixing.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS).
-
Purify the resulting conjugate using an appropriate chromatographic method.
Pathway B: Conjugation via the Boc-Protected Amine
This pathway involves deprotection of the Boc group to reveal a primary amine, which can then be conjugated to another molecule, for instance, one activated with an NHS ester.
Step 1: Boc Deprotection
-
Dissolve the this compound linker in an anhydrous solvent like dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Neutralize the reaction and purify the deprotected linker.
Step 2: Conjugation of the Deprotected Amine The resulting amino-PEG-Tos linker can then be reacted with an NHS-ester activated molecule following a similar protocol to the one described for NHS Ester-PEG linkers.
Visualizing the Workflows
NHS Ester-PEG Conjugation Workflow
This compound Conjugation Workflow (Pathway A)
This compound Conjugation Workflow (Pathway B)
Conclusion and Recommendations
The choice between this compound and NHS ester-PEG linkers is highly dependent on the specific requirements of the bioconjugation application.
NHS ester-PEG linkers are the gold standard for straightforward, one-step conjugation to primary amines, offering high efficiency and forming a very stable amide bond. They are ideal for applications where a simple and rapid PEGylation of a protein is desired. However, researchers must be mindful of the hydrolytic instability of the NHS ester and take precautions to maximize conjugation efficiency.
This compound linkers offer greater versatility for more complex, multi-step synthetic strategies, such as in the construction of PROTACs or ADCs where different molecules need to be attached to either end of the PEG linker. The tosyl group provides a stable, amine-reactive handle, and the Boc-protected amine allows for orthogonal chemistry. While the conjugation reaction with the tosyl group may be slower and require more optimization, the increased stability of the linker in solution can be an advantage.
For researchers new to bioconjugation or those looking for a robust and well-documented method for PEGylating proteins, NHS ester-PEG linkers are the recommended starting point. For those engaged in more complex synthetic schemes requiring sequential conjugations, the This compound linker provides a valuable, albeit more technically demanding, alternative.
References
The Linchpin of Targeted Protein Degradation: A Comparative Guide to Linker-Mediated Ternary Complex Formation
For researchers, scientists, and drug development professionals, the rational design of potent and selective therapeutics that hijack the cell's natural protein disposal machinery is a paramount goal. At the heart of this strategy lies the formation of a stable ternary complex, orchestrated by a crucial, yet often overlooked, component: the linker. This guide provides an objective comparison of how different linkers influence the formation and stability of this critical complex, supported by experimental data and detailed methodologies.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1] This induced proximity, mediated by the linker, facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker is not merely a passive spacer; its length, composition, and rigidity profoundly influence the stability and productivity of the ternary complex, ultimately dictating the efficacy and selectivity of the PROTAC.[3][4]
Impact of Linker Properties on Ternary Complex Formation
The optimization of a PROTAC is an empirical process that often involves synthesizing and evaluating a library of compounds with varied linker characteristics.[1] Key parameters that are systematically altered include linker length, composition (e.g., alkyl chains, polyethylene glycol (PEG) units), and rigidity.
An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or result in an unstable complex, all of which compromise degradation efficiency. For instance, a linker that is too short may prevent the simultaneous binding of the POI and the E3 ligase, while an excessively long and flexible linker can lead to an unstable complex with inefficient ubiquitination.
Quantitative Analysis of Linker Effects
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the formation of the ternary complex and the degradation of target proteins. These data highlight the concept of a "sweet spot" for linker length and composition, which is specific to each target-E3 ligase pair.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl | 9 | Concentration-dependent decrease | - | |
| PROTAC B | Alkyl/Ether | < 12 | No degradation | - | |
| PROTAC C | PEG | Optimized | Effective | - |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Table 2: Comparison of Different Linker Compositions for CRBN-Mediated Degradation
| PROTAC | Linker Composition | Degradation in HEK293T cells | Reference |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation | |
| Modified PROTAC | Rigid (Disubstituted) | More Potent |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the PROTAC signaling pathway and a typical experimental workflow for characterizing ternary complex formation.
Detailed Experimental Protocols
The characterization of ternary complex formation relies on a suite of biophysical and cellular assays.
Biophysical Assays for Ternary Complex Characterization
These techniques provide quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):
-
Principle: These label-free techniques measure changes in mass on a sensor surface to monitor binding events in real-time.
-
Methodology:
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Inject the PROTAC at various concentrations to determine the binary binding affinity (KD).
-
To assess ternary complex formation, pre-incubate the PROTAC with the first protein partner and inject the mixture over the immobilized second protein partner.
-
Alternatively, inject the second protein partner in the presence of a saturating concentration of the PROTAC.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) of the ternary complex. This data can also be used to calculate the cooperativity (α) of binding.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, enthalpy ΔH, and entropy ΔS).
-
Methodology:
-
Place one protein component (e.g., the E3 ligase) in the sample cell.
-
Titrate in the PROTAC to measure the thermodynamics of the binary interaction.
-
In a separate experiment, titrate the PROTAC into a solution containing the POI to form the binary complex.
-
Titrate this PROTAC-POI complex into the E3 ligase to measure the thermodynamics of ternary complex formation. The Gibbs free energy (ΔG) value obtained can be used to evaluate the stability of the ternary complex.
-
-
-
Förster Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET):
-
Principle: These proximity-based assays measure the transfer of energy between a donor and an acceptor fluorophore (FRET) or a luciferase and a fluorescent protein (BRET) when they are brought into close proximity.
-
Methodology:
-
Label the POI and E3 ligase with a FRET/BRET donor and acceptor pair, respectively.
-
In the absence of an effective PROTAC, no or low signal is detected.
-
Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor close, resulting in a measurable FRET/BRET signal. The intensity of the signal is proportional to the amount of ternary complex formed.
-
-
Cellular Assays for Measuring Protein Degradation
These assays confirm the functional outcome of ternary complex formation within a cellular context.
-
Western Blotting:
-
Principle: This technique uses antibodies to detect the levels of a specific protein in a cell lysate.
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a defined period.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control. This allows for the calculation of DC50 and Dmax values.
-
-
Conclusion
The linker is a critical determinant of PROTAC efficacy, playing a pivotal role in the formation of a stable and productive ternary complex. A systematic evaluation of linker properties, including length, composition, and attachment points, through a combination of biophysical and cellular assays is essential for the rational design of potent and selective protein degraders. The experimental methodologies and comparative data presented in this guide provide a framework for researchers to optimize linker design and accelerate the development of novel therapeutics based on targeted protein degradation.
References
A Researcher's Guide to Comparing PROTAC Efficacy: In Vitro Assays
For researchers, scientists, and drug development professionals, the precise evaluation of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of key in vitro assays used to determine PROTAC efficacy, offering detailed experimental protocols and data presentation formats to aid in the objective assessment of these powerful molecules.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein.[3] The efficacy of a PROTAC is determined by its ability to induce potent, selective, and efficient degradation of the protein of interest (POI). This guide will focus on the primary in vitro assays used to quantify these parameters.
Key Efficacy Parameters: DC50 and Dmax
Two critical parameters are used to quantify the efficacy of a PROTAC:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax (maximum degradation): The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value signifies greater efficacy.[4]
Comparative Overview of In Vitro Assays
A variety of in vitro assays can be employed to determine the efficacy of PROTACs. The choice of assay depends on factors such as throughput requirements, the need for quantitative data, and the specific questions being addressed.
| Assay | Principle | Key Outputs | Throughput | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins and immunodetection of the target protein. | DC50, Dmax, confirmation of protein degradation. | Low to Medium | Provides visual confirmation of degradation and information on protein size. | Semi-quantitative, labor-intensive, lower throughput. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection and quantification of the target protein in a plate-based format. | DC50, Dmax. | High | High throughput, quantitative. | Can be susceptible to antibody cross-reactivity. |
| Mass Spectrometry (MS)-based Proteomics | Identification and quantification of proteins and their modifications. | Global protein expression changes, on-target and off-target effects, ubiquitination analysis. | Low to Medium | Highly sensitive and specific, provides a global view of proteome changes, enabling selectivity assessment. | Technically demanding, requires specialized equipment and expertise. |
| Flow Cytometry | Analysis of protein expression in individual cells using fluorescently labeled antibodies. | Percentage of cells with protein degradation, cell population heterogeneity. | High | High throughput, single-cell analysis. | Indirect measure of total protein levels. |
| Reporter Assays (e.g., NanoBRET/HiBiT) | Genetically encoded tags that produce a luminescent or fluorescent signal, allowing for real-time monitoring of protein levels. | Degradation kinetics, DC50, Dmax. | High | Real-time measurements in live cells, high throughput. | Requires genetic modification of cell lines. |
Signaling Pathways and Mechanisms
The mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The ubiquitin-proteasome system is a complex enzymatic cascade responsible for protein degradation.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Experimental Protocols
Western Blot for DC50 and Dmax Determination
This protocol outlines the steps for determining the DC50 and Dmax of a PROTAC using Western blotting.
Caption: Workflow for determining DC50 and Dmax using Western Blot.
1. Cell Culture and Seeding:
-
Culture the desired cell line in appropriate growth medium.
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
2. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC concentration.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Mass Spectrometry-based Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a PROTAC by identifying on-target and off-target degradation events.
Caption: Workflow for PROTAC selectivity profiling using mass spectrometry.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein and a vehicle control.
-
Harvest and lyse the cells in a buffer suitable for mass spectrometry (e.g., urea-based lysis buffer).
2. Protein Digestion:
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
3. Peptide Cleanup and Labeling (Optional):
-
Clean up the peptide samples using solid-phase extraction.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT).
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
6. Selectivity Assessment:
-
The primary target should be among the most significantly downregulated proteins.
-
Any other significantly downregulated proteins are potential off-targets. Further validation is required to confirm these findings.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison of different PROTACs.
Table 1: Comparison of PROTAC Degradation Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC A | BRD4 | HeLa | 15 | 95 | Western Blot |
| PROTAC B | BRD4 | HeLa | 50 | 85 | Western Blot |
| PROTAC C | FLT3 | MV4-11 | 5 | >90 | In-Cell ELISA |
| PROTAC D | KRAS G12D | MIA PaCa-2 | 100 | 80 | Western Blot |
Table 2: Selectivity Profile of PROTAC A in HeLa Cells
| Protein | Log2 Fold Change (PROTAC A vs. Vehicle) | p-value | On-Target/Off-Target |
| BRD4 | -4.5 | <0.0001 | On-Target |
| BRD2 | -1.2 | 0.04 | Off-Target |
| BRD3 | -0.8 | 0.15 | Not Significant |
| Protein X | -0.5 | 0.32 | Not Significant |
By employing these standardized in vitro assays and data presentation formats, researchers can robustly compare the efficacy of different PROTACs, leading to the identification and optimization of promising candidates for further preclinical and clinical development.
References
A Researcher's Guide to Quantifying PROTAC-Induced Protein Degradation: A Comparison of LC-MS Methods
For researchers and scientists in the rapidly evolving field of targeted protein degradation, accurately quantifying the efficacy of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methods used to measure PROTAC-induced degradation of target proteins. We present a detailed overview of the predominant LC-MS techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.
Overview of LC-MS Methodologies
LC-MS has emerged as a powerful and versatile platform for the quantitative analysis of protein abundance, making it an indispensable tool in the development and characterization of PROTACs. The primary LC-MS-based strategies can be broadly categorized into two main approaches for monitoring protein degradation: targeted proteomics and global proteomics . A third, complementary approach involves the direct quantification of the PROTAC molecule itself to understand its pharmacokinetic and pharmacodynamic properties.
Targeted Proteomics: Precision and Sensitivity
Targeted proteomics focuses on the precise and sensitive quantification of a predefined set of proteins. The most common method in this category is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM).[1][2] This technique offers exceptional sensitivity and a wide dynamic range, making it ideal for validating the degradation of a specific target protein and for detailed kinetic studies.[3][4]
Key Advantages:
-
High Sensitivity and Specificity: MRM can detect and quantify low-abundance proteins even in complex biological mixtures.[1]
-
Wide Dynamic Range: Capable of measuring protein concentrations across several orders of magnitude.
-
High Reproducibility: Provides consistent and reliable quantitative data.
-
Absolute Quantification: Can provide absolute protein quantities when using stable isotope-labeled peptide standards.
Limitations:
-
Limited Throughput: Typically analyzes a small number of proteins per run.
-
Requires Prior Knowledge: The specific peptides and their fragmentation patterns for the target protein must be known in advance.
Quantitative Comparison of Targeted LC-MS (MRM/SRM) Performance
| Parameter | Performance Metric | Reference |
| Lower Limit of Quantification (LLOQ) | Can reach low pg/mL levels for PROTAC molecules. For peptides, it can be up to 100-fold more sensitive than untargeted methods. | |
| Linear Dynamic Range | Spans 3 to 4 orders of magnitude. | |
| Throughput | Can monitor hundreds of transitions per hour with scheduled methods. | |
| Precision (%CV) | Typically below 15%. | |
| Accuracy (%) | Generally within 85-115%. |
Experimental Workflow for Targeted Proteomics (MRM/SRM)
Detailed Experimental Protocol for MRM/SRM Analysis
-
Cell Culture and PROTAC Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC and a vehicle control for a specified time course.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Selection: Select 2-3 proteotypic peptides for the target protein that are unique and show good ionization efficiency.
-
LC-MS/MS Method Development: Optimize the chromatography to ensure good separation of the target peptides. For the mass spectrometer, determine the precursor ion (in Q1) and the most intense and specific fragment ions (in Q3) for each peptide. These precursor-fragment pairs are called transitions.
-
Data Acquisition: Acquire data in MRM mode, monitoring the selected transitions for the target peptides.
-
Data Analysis: Integrate the peak areas for each transition and calculate the relative abundance of the target protein across different treatment conditions. For absolute quantification, a calibration curve using stable isotope-labeled standards is required.
Global Proteomics: An Unbiased View
Global, or untargeted, proteomics aims to identify and quantify thousands of proteins in a single experiment, providing a broad overview of the cellular response to a PROTAC. This is particularly useful for identifying off-target effects and understanding the broader biological consequences of target degradation. The main techniques include isobaric labeling (e.g., TMT and iTRAQ) and label-free quantification.
Key Advantages:
-
Comprehensive Proteome Coverage: Can identify and quantify thousands of proteins simultaneously.
-
Discovery of Off-Targets: Enables the identification of unintended protein degradation.
-
Pathway Analysis: Provides data for understanding the downstream effects of target degradation.
Limitations:
-
Lower Sensitivity for Low-Abundance Proteins: Compared to targeted methods.
-
Data Complexity: Generates large datasets that require sophisticated bioinformatics tools for analysis.
-
Ratio Compression (for isobaric labeling): Can underestimate the magnitude of protein changes.
Quantitative Comparison of Global Proteomics Methods
| Method | Key Features | Throughput | Quantitative Accuracy | Reference |
| Isobaric Labeling (TMT/iTRAQ) | Multiplexing of up to 18 samples. In vitro chemical labeling. | High | Good, but can be affected by ratio compression. | |
| Label-Free Quantification | No chemical labeling required. Simpler sample preparation. | Moderate to High | Can be affected by run-to-run variation. |
Experimental Workflow for Global Proteomics (Isobaric Labeling)
Detailed Experimental Protocol for TMT-based Global Proteomics
-
Sample Preparation: Treat cells with the PROTAC and controls. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples from different conditions with distinct TMT or iTRAQ reagents.
-
Sample Pooling: Combine the labeled samples into a single mixture.
-
Peptide Fractionation (Optional but Recommended): Fractionate the pooled peptide sample to reduce complexity and increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The instrument isolates a precursor ion, fragments it, and measures the intensity of the reporter ions in the low m/z range.
-
Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative protein abundance based on the reporter ion intensities.
Direct Quantification of PROTACs
Understanding the concentration of the PROTAC molecule in biological matrices is crucial for pharmacokinetic (PK) studies and for correlating drug exposure with the observed degradation effect. LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and selectivity.
Key Features:
-
High Sensitivity: Can achieve LLOQs in the low pg/mL to ng/mL range.
-
Specificity: Can distinguish the PROTAC from its metabolites and endogenous matrix components.
-
Versatility: Applicable to various biological matrices like plasma, serum, and tissue homogenates.
Quantitative Performance for Direct PROTAC Quantification
| PROTAC Analyte | Matrix | LLOQ | Linear Range | Reference |
| TL 13-112 | Rat Plasma | 10 pg/mL | 10 - 15000 pg/mL | |
| Gefitinib-based PROTAC | Rat Plasma | 20 pg/mL | 0.02 - 1000 ng/mL | |
| ARV-110 | Rat/Mouse Plasma | 2 ng/mL | 2 - 3000 ng/mL | |
| LC-2 | Rat Plasma | - | - |
Experimental Workflow for Direct PROTAC Quantification
Detailed Experimental Protocol for Direct PROTAC Quantification
-
Sample Collection: Collect biological samples (e.g., plasma) at various time points after PROTAC administration.
-
Sample Preparation: Extract the PROTAC from the matrix using techniques like protein precipitation or liquid-liquid extraction. An internal standard is typically added at this stage.
-
LC-MS/MS Analysis: Separate the PROTAC from other components using a suitable LC column and gradient. Quantify the PROTAC using MRM/SRM on a triple quadrupole mass spectrometer.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the PROTAC in the unknown samples.
Comparison with Alternative Methods
While LC-MS offers unparalleled detail and accuracy, other methods are also employed for assessing PROTAC efficacy.
| Method | Throughput | Quantitative Capability | Key Advantages | Key Disadvantages | Reference |
| Western Blotting | Low | Semi-quantitative | Widely accessible, visual confirmation of degradation. | Low throughput, limited dynamic range, antibody-dependent. | |
| ELISA / In-Cell Western | High | Quantitative | High throughput, suitable for screening. | Requires specific and validated antibodies. | |
| NanoBRET/HiBiT | High | Quantitative | Real-time measurement in live cells. | Requires genetic modification of the target protein. |
Conclusion
The choice of an LC-MS method for quantifying PROTAC-induced degradation depends on the specific research question. For validating the degradation of a specific target with high sensitivity and accuracy, targeted proteomics (MRM/SRM) is the method of choice. For a broader, unbiased view of the proteome to identify off-targets and understand the downstream cellular response, global proteomics approaches are more suitable. Direct quantification of the PROTAC molecule itself is essential for pharmacokinetic studies. By understanding the strengths and limitations of each method, researchers can design robust experiments to accelerate the development of novel and effective PROTAC-based therapeutics.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 3. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
- 4. MRM Targeted Quantitative Proteomics For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
Navigating the PROTAC Maze: A Comparative Guide to Linker Stability
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the stability, efficacy, and overall success of these novel therapeutics. This guide provides an objective comparison of different PROTAC linker chemistries, supported by experimental data, to empower informed decisions in the design of next-generation protein degraders.
The stability of a PROTAC is a multi-faceted characteristic, encompassing its resistance to metabolic degradation, its ability to facilitate a stable and productive ternary complex, and its overall persistence in a biological system. The choice of linker chemistry is a key determinant of these properties, directly influencing the pharmacokinetic and pharmacodynamic profile of the PROTAC.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data highlighting the impact of different linker chemistries on these key parameters for various target proteins.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG | ERα | VHL | ~1 (16-atom linker) | ~95 | [1] |
| PEG | TBK1 | VHL | 3 (21-atom linker) | 96 | [1][2] |
| Alkyl/Ether | TBK1 | VHL | 292 (29-atom linker) | 76 | [2] |
| Alkyl | CRBN | VHL | Concentration-dependent decrease | Not specified | [2] |
| Amide-containing chain | CDK9 | Not specified | 100-140 | Not specified |
Table 1: Comparative Efficacy of PROTACs with Different Linker Chemistries. This table illustrates how linker composition and length can significantly impact the degradation potency of PROTACs targeting different proteins.
| Linker Feature | Impact on Stability | General Observation | Reference |
| Shorter Alkyl Linker | Increased Metabolic Stability | Shorter linkers can exhibit greater steric hindrance, potentially shielding the PROTAC from metabolic enzymes. | |
| Rigid Linker (e.g., piperazine, piperidine) | Enhanced Metabolic Stability | The incorporation of cyclic structures can reduce conformational flexibility, leading to improved metabolic stability. | |
| PEG Linker | Generally Favorable Pharmacokinetics | PEG linkers can improve solubility and are associated with longer in vivo half-lives compared to aliphatic linkers. | |
| Site of Linker Attachment | Can Influence Metabolic Stability | The point of attachment on the E3 ligase ligand or the warhead can affect the PROTAC's susceptibility to metabolism. |
Table 2: Influence of Linker Characteristics on PROTAC Stability. This table provides a qualitative summary of how different linker features can affect the overall stability of a PROTAC molecule.
Visualizing the PROTAC Mechanism and Evaluation Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for assessing linker stability, and the interplay of various linker properties.
Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A generalized experimental workflow for assessing the stability and efficacy of different PROTAC linker chemistries.
Caption: The logical relationship between key linker properties and their impact on overall PROTAC performance and stability.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the assessment of PROTAC linker stability. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Caco-2 Permeability Assay
This assay is used to evaluate the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for the formation of a confluent and differentiated monolayer.
-
The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The assay is performed in two directions: apical to basolateral (A-B) to assess absorption, and basolateral to apical (B-A) to assess efflux.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution (at a defined concentration, e.g., 10 µM) to the donor compartment (apical for A-B, basolateral for B-A).
-
At specified time points (e.g., 90 or 120 minutes), collect samples from the receiver compartment.
-
To improve recovery, especially for lipophilic PROTACs, the assay buffer may be supplemented with a low concentration of bovine serum albumin (BSA), for instance, 0.25%.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay determines the susceptibility of a PROTAC to metabolism by liver enzymes, primarily cytochrome P450s.
-
Assay Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
The incubation mixture contains the test PROTAC (e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the PROTAC and microsome mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate the mixture at 37°C, typically with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent PROTAC in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Conclusion
The stability of a PROTAC is a complex interplay of its structural components, with the linker playing a central and dynamic role. While flexible linkers like alkyl and PEG chains offer synthetic tractability, there is a growing appreciation for the potential of rigid and conformationally constrained linkers to enhance metabolic stability and ternary complex formation. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel and effective protein-degrading therapeutics. A systematic approach to linker optimization, informed by robust experimental data, is paramount to unlocking the full therapeutic potential of PROTAC technology.
References
A Head-to-Head Comparison of Tos-PEG3 and Tos-PEG4 Linkers in Bioconjugation
In the landscape of bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the plethora of available options, polyethylene glycol (PEG) linkers are frequently employed for their ability to enhance solubility and provide a flexible spacer. This guide offers a detailed comparison of two commonly used PEGylated linkers: Tos-PEG3 and Tos-PEG4.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a linker for their specific application. While direct head-to-head experimental data for every application is not available in the public domain, this guide provides a summary of their properties and discusses the implications of the single PEG unit difference, supported by general principles of linker chemistry in bioconjugation.
Physicochemical Properties
The primary difference between Tos-PEG3 and Tos-PEG4 linkers lies in the length of the PEG chain, with Tos-PEG4 having one additional ethylene glycol unit. This seemingly small structural change can influence several key physicochemical properties.
| Property | Tos-PEG3 | Tos-PEG4 |
| Synonyms | OH-PEG3-Tos, Tos-PEG3-alcohol | OH-PEG4-Tos, Tos-PEG4-alcohol |
| Molecular Weight | ~304.36 g/mol [1] | ~348.41 g/mol |
| Linker Length | ~14 atoms | ~17 atoms |
| Solubility | High in aqueous and many organic solvents[1] | High in aqueous and many organic solvents[2] |
| Key Functional Groups | Hydroxyl (-OH), Tosyl (-OTs) | Hydroxyl (-OH), Tosyl (-OTs) |
The Critical Role of the Tosyl Group and PEG Chain
Both Tos-PEG3 and Tos-PEG4 linkers share a common architecture that is highly advantageous in bioconjugation. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups on biomolecules, such as amines and thiols.[3] The PEG chain, being hydrophilic, enhances the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[4] Furthermore, the flexibility of the PEG chain can be crucial for allowing the conjugated molecules to adopt optimal orientations for biological activity.
Head-to-Head Comparison: The Impact of One PEG Unit
The choice between a PEG3 and a PEG4 linker is often an empirical decision, as the optimal linker length is highly dependent on the specific biological system. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive biological complex.
In the context of PROTACs:
The linker's length is a critical factor in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The additional length of a PEG4 linker compared to a PEG3 linker might be necessary to span the distance between the binding pockets of the target protein and the E3 ligase, leading to more efficient ubiquitination and degradation. Conversely, for some target-E3 ligase pairs, the shorter PEG3 linker may provide the optimal spatial arrangement.
In the context of ADCs:
For ADCs, the linker influences the drug-to-antibody ratio (DAR), stability, and release of the cytotoxic payload. A slightly longer linker like PEG4 might enhance the solubility of the ADC, especially with hydrophobic payloads, potentially allowing for a higher DAR without causing aggregation. However, the increased length could also impact the rate of drug release, which needs to be carefully evaluated.
Experimental Workflow for Linker Optimization
To determine the optimal linker for a specific application, a systematic comparison is necessary. The following workflow outlines a general approach for comparing the efficacy of bioconjugates synthesized with Tos-PEG3 and Tos-PEG4 linkers.
Caption: A generalized workflow for the comparative evaluation of Tos-PEG3 and Tos-PEG4 linkers in bioconjugate development.
Signaling Pathway Illustration: PROTAC-Mediated Protein Degradation
The diagram below illustrates the mechanism of action for a PROTAC, where the linker plays a crucial role in bridging the target protein and the E3 ligase.
Caption: The role of the linker in facilitating the formation of a ternary complex in PROTAC-mediated protein degradation.
Experimental Protocols
General Protocol for Conjugation of a Tos-PEG Linker to a Protein
This protocol describes a general method for conjugating a Tos-PEG linker to a protein containing reactive amine groups (e.g., lysine residues).
Materials:
-
Protein of interest
-
Tos-PEG3 or Tos-PEG4 linker
-
Apolar aprotic solvent (e.g., DMF or DMSO)
-
Aqueous buffer (e.g., PBS or borate buffer, pH 8-9)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the aqueous buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the Tos-PEG linker in the apolar aprotic solvent to create a stock solution.
-
Conjugation Reaction: Add the linker stock solution to the protein solution in a dropwise manner while gently stirring. The molar ratio of linker to protein will need to be optimized for the specific protein and desired degree of labeling.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using a suitable purification method.
-
Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
Conclusion
Both Tos-PEG3 and Tos-PEG4 are valuable linkers in the field of bioconjugation, offering a balance of hydrophilicity and reactivity. The choice between them is not straightforward and depends on the specific requirements of the biological system. While the Tos-PEG4 linker provides slightly more length and flexibility, which may be advantageous in some contexts, the more compact Tos-PEG3 linker might be optimal in others. Therefore, a systematic, empirical approach to linker selection, as outlined in this guide, is crucial for the successful development of potent and effective bioconjugates.
References
Revolutionizing Drug Discovery: A Comparative Guide to Validating Target Engagement for PROTACs with PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical determinant of a PROTAC's efficacy is the linker connecting the target-binding and E3 ligase-recruiting moieties. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of the performance of PROTACs featuring PEG linkers of varying lengths, supported by experimental data, and details the key methodologies for validating target engagement.
The linker in a PROTAC is not a mere spacer; its length, flexibility, and composition are critical in dictating the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and an E3 ligase. This, in turn, influences the efficiency and selectivity of target protein degradation. An optimal linker facilitates the necessary proximity and orientation for ubiquitination, while a suboptimal one can lead to steric hindrance or inefficient ubiquitination.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of several key protein targets.
Estrogen Receptor α (ERα) Degradation
A study on ERα-targeting PROTACs demonstrated a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells. A PROTAC with a 16-atom linker exhibited the most potent degradation and inhibition of cell growth.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
TANK-binding kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs also highlighted the critical role of linker length. PROTACs with linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | E3 Ligase Recruited | DC50 (nM) in NAMALWA cells | Dmax |
| MT802 | Cereblon (CRBN) | Low nanomolar | - |
| PTD10 | Cereblon (CRBN) | 0.5 ± 0.2 | >95% |
Bromodomain-containing protein 4 (BRD4) Degradation
The degradation of BRD4, a widely studied PROTAC target, is also sensitive to linker length and composition. Intriguingly, one study found that for CRBN-recruiting PROTACs, those with intermediate PEG linker lengths (1-2 units) showed reduced potency compared to those with shorter (0 units) or longer (4-5 units) PEG linkers in H661 cancer cells[1]. This highlights the complex and often unpredictable nature of linker optimization.
Key Experimental Protocols for Target Engagement Validation
Accurate and robust validation of target engagement is crucial for the successful development of PROTACs. The following are detailed methodologies for key experiments.
NanoBRET/BRET (Bioluminescence Resonance Energy Transfer) Assays
NanoBRET and BRET are powerful techniques to measure target engagement and ternary complex formation in live cells.[2][3][4] These assays rely on energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase fused to the target protein) and a fluorescent acceptor (a fluorescently labeled tracer or a fluorescently tagged E3 ligase).
Protocol for NanoBRET Target Engagement Assay:
-
Cell Preparation: Seed cells expressing the NanoLuc-target protein fusion in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or test compound and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add a fluorescent tracer that binds to the same site as the PROTAC's warhead to all wells.
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
Signal Detection: Measure the bioluminescent and fluorescent signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal upon compound treatment indicates displacement of the tracer and thus target engagement. Determine the IC50 value from the dose-response curve.
HiBiT Assay for Protein Degradation
The HiBiT system is a sensitive method for quantifying protein degradation.[5] It utilizes an 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. The HiBiT peptide has a high affinity for the LgBiT protein, and their complementation forms a functional NanoLuc luciferase.
Protocol for HiBiT-based Degradation Assay:
-
Cell Culture: Culture CRISPR-edited cells expressing the HiBiT-tagged target protein in a 96-well plate.
-
PROTAC Treatment: Treat the cells with various concentrations of the PROTAC for a desired time course (e.g., 0-24 hours).
-
Cell Lysis and Detection: Lyse the cells and add the LgBiT protein and NanoLuc substrate.
-
Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., DMSO-treated cells) to determine the percentage of protein degradation. Calculate DC50 and Dmax values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement in intact cells or tissue lysates by measuring changes in the thermal stability of a protein upon ligand binding.
Protocol for CETSA:
-
Compound Incubation: Incubate live cells or cell lysates with the PROTAC or a control compound.
-
Heat Treatment: Heat the samples across a range of temperatures.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein in each sample using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique that provides real-time kinetic data on the formation and stability of the ternary complex.
Protocol for SPR-based Ternary Complex Analysis:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC alone over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. The stability of the ternary complex is a key parameter for optimizing PROTACs.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for rational PROTAC design. The following diagrams, generated using the Graphviz DOT language, illustrate these concepts.
Signaling Pathways
PROTAC Mechanism of Action and Target Engagement Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Tos-PEG3-NH-Boc
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical reagents like Tos-PEG3-NH-Boc are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a PEG-based PROTAC linker.
Understanding the Compound: Key Safety and Handling Data
Summary of Key Information:
| Property | Value/Information | Source/Comment |
| Synonyms | Boc-NH-PEG3-Tosylate, PROTAC Linker 9 | [1][2] |
| Molecular Formula | C20H33NO8S | [1] |
| Molecular Weight | 447.54 g/mol | [1] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Primary Hazard | The tosylate group is a good leaving group and can be reactive. | Based on general chemical principles |
| Other Components | The Boc-protecting group and PEG linker are generally considered to be of low hazard. | [3] |
| Storage | Store at -5°C, keep in a dry and dark place. |
Core Disposal Protocol: A Step-by-Step Approach
The primary safety concern for the disposal of this compound is the reactivity of the tosylate group. Therefore, all waste containing this compound should be treated as chemical waste and disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Use a dedicated, clearly labeled, and sealed container for all this compound waste.
-
The label should include the full chemical name: "this compound Waste."
-
This includes neat compound, solutions, and any contaminated materials.
2. Disposal of Empty Containers:
-
Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate must be collected and treated as hazardous chemical waste.
-
After triple-rinsing, and with the original label defaced, the container can be disposed of as regular laboratory glass or plastic waste.
3. Disposal of Contaminated Materials:
-
Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled hazardous waste container.
4. Disposal of the Chemical (Solid or in Solution):
-
All forms of this compound waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
The waste will likely be incinerated at an approved facility.
Experimental Protocol: Decontamination of Glassware
This protocol details the triple-rinse procedure for decontaminating glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., ethanol or isopropanol)
-
Labeled hazardous waste container for rinsate
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Initial Rinse: In a fume hood, rinse the glassware with a small volume of the chosen solvent, ensuring the entire inner surface is wetted.
-
Collect Rinsate: Pour the rinsate into the designated hazardous waste container.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
Final Disposal: Once triple-rinsed, the glassware can be washed with soap and water and returned to general use or disposed of as non-hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity in the disposal process, the following workflow diagram outlines the necessary steps for the safe management of this compound waste.
Caption: Waste Disposal Workflow for this compound.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Operational Guide for Handling Tos-PEG3-NH-Boc
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tos-PEG3-NH-Boc. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes and airborne particles of the compound. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. | Nitrile gloves offer good chemical resistance. Always inspect gloves before use and change them immediately if contaminated.[1] |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Not typically required if handled in a certified chemical fume hood.[1] | Use if ventilation is inadequate or if handling large quantities that may generate dust or aerosols, as PEG compounds can cause respiratory irritation.[1] |
Operational Plan: Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the compound name and structure on the label match the order.
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of -5°C, kept in a dry and dark place to avoid sunlight.
Handling and Solution Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential fumes or dust.
-
Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.
-
Dissolution: When preparing solutions, add the solvent to the accurately weighed compound. Ensure the chosen solvent is compatible with subsequent experimental steps.
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect all waste materials containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Do not dispose of the chemical waste down the drain. While polyethylene glycol is biodegradable, it is important to avoid releasing it into wastewater systems. Arrange for collection by a licensed chemical waste disposal contractor.
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
